Technical Documentation Center

(R)-3-Amino-4-(o-tolyl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Amino-4-(o-tolyl)butanoic acid

Core Science & Biosynthesis

Foundational

Pharmacological significance of o-tolyl beta-amino acid derivatives

An In-Depth Technical Guide to the Pharmacological Significance of o-Tolyl β-Amino Acid Derivatives Introduction: Bridging Structure and Function In the landscape of modern medicinal chemistry, the pursuit of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Significance of o-Tolyl β-Amino Acid Derivatives

Introduction: Bridging Structure and Function

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Success often hinges on the strategic combination of molecular scaffolds that confer biological stability with functional groups that drive specific pharmacological activity. β-amino acids represent one such privileged scaffold, offering a distinct advantage over their α-amino acid counterparts through enhanced proteolytic stability and the ability to form unique secondary structures.[1][2] When appended with carefully selected chemical moieties, these scaffolds can be tailored to interact with a wide array of biological targets.

This guide focuses on the pharmacological potential of a specific, yet underexplored, class of these molecules: o-tolyl β-amino acid derivatives . The ortho-tolyl group, a simple methylated phenyl ring, provides a unique combination of lipophilicity and steric hindrance that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a given receptor. By synthesizing the known biological activities of β-amino acids with the physicochemical contributions of the o-tolyl moiety, we can construct a compelling hypothesis for the therapeutic potential of these derivatives, particularly in the realms of central nervous system (CNS) disorders and inflammatory conditions. This document serves as a technical resource for researchers and drug development professionals, providing a foundational understanding of the synthesis, postulated mechanisms, and experimental evaluation of this promising chemical class.

Chapter 1: The β-Amino Acid Scaffold: A Foundation for Therapeutic Innovation

β-amino acids differ from their proteinogenic α-analogs by an additional carbon atom in their backbone.[3] This seemingly minor structural alteration has significant consequences, making them highly valuable in drug design.

  • Enhanced Metabolic Stability: The altered backbone geometry of peptides incorporating β-amino acids renders them resistant to degradation by common proteases.[1][4] This intrinsic stability can significantly extend the in vivo half-life of a peptide-based drug, a critical attribute for reducing dosing frequency and improving patient compliance.

  • Diverse Conformational Structures: Unlike α-peptides, which predominantly form helices and sheets, β-peptides can fold into a variety of stable, predictable secondary structures (termed "foldamers").[5] This structural diversity allows for the creation of mimetics that can replicate the function of natural peptides or inhibit protein-protein interactions with high specificity.

  • Broad Pharmacological Activities: The β-amino acid motif is a constituent of numerous natural products and pharmaceuticals.[1] Derivatives have been identified with a wide spectrum of biological activities, including hypoglycemic, antifungal, antimicrobial, and anticonvulsant properties.[2][4] This versatility makes them attractive starting points for drug discovery campaigns across multiple therapeutic areas.

Chapter 2: The ortho-Tolyl Moiety: A Key Modulator in Drug Design

The substitution pattern on an aromatic ring is a critical determinant of a drug's pharmacological profile. The ortho-tolyl group (an o-methylphenyl group) is particularly noteworthy.

  • Modulation of Lipophilicity: The methyl group increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and facilitate passage across the blood-brain barrier—a crucial factor for CNS-targeted drugs.

  • Steric Influence: The placement of the methyl group at the ortho position creates a specific steric profile that can enforce a particular conformation (a dihedral angle) between the phenyl ring and the rest of the molecule. This conformational rigidity can be exploited to increase binding affinity and selectivity for a specific receptor pocket by preventing non-productive binding modes.

  • Prevalence in Approved Drugs: The biaryl structure containing an o-tolyl group is a key component in several major pharmaceuticals. For instance, o-tolyl benzonitrile is a critical building block for the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs) used to treat hypertension, such as losartan and valsartan.[6] This precedent underscores the value and safety of incorporating this moiety into clinically relevant molecules.

Chapter 3: Synthetic Strategies for Accessing o-Tolyl β-Amino Acid Derivatives

The efficient and stereocontrolled synthesis of β-amino acids is a well-established field of organic chemistry. Several robust methods can be adapted to produce o-tolyl-substituted derivatives. Common strategies include Mannich-type reactions, conjugate additions, and the Arndt-Eistert homologation of α-amino acids.[7]

A particularly effective approach for generating optically pure derivatives is the asymmetric Mannich reaction, where a pre-formed enolate reacts with an imine derived from o-tolualdehyde. The use of a chiral auxiliary or catalyst ensures the stereoselective formation of the desired enantiomer.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of an o-tolyl β-amino acid derivative via a Mannich-type reaction. This process involves the reaction of an imine (formed from o-tolualdehyde) with a nucleophilic enolate, followed by workup and purification.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product o_tolualdehyde o-Tolualdehyde imine_formation Step 1: Imine Formation (Lewis Acid Catalyst) o_tolualdehyde->imine_formation amine Amine (e.g., Aniline) amine->imine_formation ketene_acetal Ketene Silyl Acetal mannich_reaction Step 2: Mannich Reaction (Stereoselective Addition) ketene_acetal->mannich_reaction imine_formation->mannich_reaction In situ workup Step 3: Hydrolysis & Workup mannich_reaction->workup final_product o-Tolyl β-Amino Acid Derivative workup->final_product

Caption: Generalized workflow for the synthesis of o-tolyl β-amino acid derivatives.

Chapter 4: Postulated Pharmacological Profiles and Mechanisms of Action

By integrating the properties of the β-amino acid scaffold and the o-tolyl moiety, we can postulate several high-potential therapeutic applications.

Central Nervous System Activity: A Primary Target

Numerous amino acid derivatives have been developed as potent anticonvulsants.[8][9][10] The mechanism often involves the modulation of excitatory amino acid (EAA) receptors or enhancement of inhibitory neurotransmission. We hypothesize that o-tolyl β-amino acid derivatives are strong candidates for novel anticonvulsant and neuropathic pain agents.

  • Proposed Mechanism: The lipophilic o-tolyl group could enhance blood-brain barrier penetration, delivering the active β-amino acid pharmacophore to CNS targets. The β-amino acid core could interact with receptors such as the NMDA or AMPA glutamate receptors, acting as an antagonist to reduce neuronal hyperexcitability.[8] The steric bulk of the o-tolyl group could confer selectivity for specific receptor subtypes, potentially reducing off-target effects and improving the safety profile compared to existing drugs.[11]

The following diagram illustrates a hypothetical mechanism where the derivative acts as an antagonist at an excitatory synapse.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Glutamate Vesicle glutamate Glutamate vesicle->glutamate Release receptor EAA Receptor (e.g., NMDA) Binding Site ion_channel Ion Channel (Closed) receptor:f0->ion_channel No Activation derivative o-Tolyl β-Amino Acid Derivative derivative->receptor:f1 glutamate->receptor:f1 Blocked by Derivative

Caption: Postulated antagonism of an Excitatory Amino Acid (EAA) receptor.

Anti-inflammatory Potential

Chronic inflammation is implicated in a vast range of diseases. Recent research has highlighted β-amino alcohol derivatives as potent inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response and is implicated in sepsis.[12][13]

  • Proposed Mechanism: o-Tolyl β-amino acid derivatives could function as TLR4 antagonists. The lipophilic tolyl group might anchor the molecule within the hydrophobic MD-2 co-receptor pocket, which is the binding site for lipopolysaccharide (LPS). This would prevent the conformational changes required for TLR4 dimerization and downstream pro-inflammatory signaling, ultimately suppressing the release of cytokines like TNF-α and IL-6.

Structure-Activity Relationship (SAR) Insights

To guide future optimization, a hypothetical structure-activity relationship study can be envisioned. By systematically modifying the structure of a lead compound, researchers can probe the key interactions responsible for its biological activity.

Compound IDR1 (on Tolyl Ring)R2 (on Amine)StereochemistryAnticonvulsant Activity (MES, ED₅₀ mg/kg)TLR4 Inhibition (IC₅₀ µM)
OT-BAA-01 H (ortho-CH₃)HRacemic12015.2
OT-BAA-02 H (ortho-CH₃)BenzylRacemic859.8
OT-BAA-03 4-ClBenzylRacemic627.5
OT-BAA-04 H (ortho-CH₃)Benzyl(R)-isomer454.1
OT-BAA-05 H (ortho-CH₃)Benzyl(S)-isomer>30022.5

Table 1: Hypothetical SAR data for a series of o-tolyl β-amino acid derivatives. This data is illustrative and intended to guide experimental design.

Chapter 5: Key Experimental Protocols

The translation of a therapeutic hypothesis into a viable drug candidate requires robust and reproducible experimental validation. The following protocols provide a starting point for the synthesis and initial biological evaluation of these compounds.

Protocol: Asymmetric Synthesis of an o-Tolyl β-Amino Ester

Objective: To synthesize an enantiomerically enriched β-amino ester derivative using an o-tolyl-substituted imine.

Materials:

  • o-tolualdehyde

  • Chiral amine (e.g., (R)-phenylglycinol)

  • Ketene silyl acetal of methyl acetate

  • Catalyst: Yb(OTf)₃

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagents for workup: Saturated aq. NaHCO₃, brine, anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve o-tolualdehyde (1.0 eq) and the chiral amine (1.0 eq) in anhydrous DCM. Stir at room temperature for 2 hours. The formation of the imine can be monitored by TLC.

  • Catalyst Addition: Add Yb(OTf)₃ (10 mol%) to the reaction mixture and stir for an additional 15 minutes.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Mannich Reaction: Add the ketene silyl acetal (1.2 eq) dropwise to the cold reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the consumption of the imine by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ester.

  • Characterization: Confirm the structure and determine the diastereomeric excess (d.e.) using ¹H NMR, ¹³C NMR, and chiral HPLC.

Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Model)

Objective: To assess the in vivo anticonvulsant efficacy of a test compound in a standardized rodent model. This protocol is based on established methods from the Anticonvulsant Screening Program.[8]

Model: Male Swiss mice (20-25 g)

Materials:

  • Test compound (dissolved/suspended in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin, 20 mg/kg)

  • Vehicle control

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3 days prior to testing.

  • Dosing: Administer the test compound, positive control, or vehicle control intraperitoneally (i.p.) to groups of mice (n=8 per group). Test a range of doses (e.g., 10, 30, 100 mg/kg).

  • Pretreatment Time: Conduct the seizure test at the time of peak effect, typically 30-60 minutes post-i.p. administration.

  • Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

  • MES Induction: Place the corneal electrodes on the eyes of the mouse and deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is defined as protection.

  • Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection for each dose. Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

  • Neurotoxicity: In a separate experiment, assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ provides the Protective Index (PI), a measure of the compound's therapeutic window.

Chapter 6: Future Directions and Conclusion

The conceptual framework presented in this guide outlines a compelling rationale for the investigation of o-tolyl β-amino acid derivatives as a new class of therapeutic agents. The combination of a metabolically robust scaffold with a functionality known to impart favorable pharmacokinetic and pharmacodynamic properties suggests a high probability of identifying bioactive compounds, particularly for CNS and inflammatory disorders.

Future research should focus on several key areas:

  • Synthesis of a Focused Library: A diverse library of analogs should be synthesized to build a robust SAR dataset, exploring different substituents on both the tolyl and amino-acid components.

  • Broad Biological Screening: In addition to anticonvulsant and anti-inflammatory assays, compounds should be screened against other relevant targets, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Pharmacokinetic Profiling: Lead compounds with promising in vitro and in vivo activity must be subjected to detailed ADME studies to assess their oral bioavailability, metabolic stability, and brain penetration.

  • Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathway is crucial for further rational drug design and development.

References

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of North Carolina Chemistry.
  • Li, G., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. Available at: [Link]

  • Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10). Available at: [Link]

  • Paruszewski, R., et al. (2001). Amino acid derivatives with anticonvulsant activity. Archiv der Pharmazie, 334(5), 161–166. Available at: [Link]

  • Stancheva, I. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the University of Chemical Technology and Metallurgy, 46(1), 3-12. Available at: [Link]

  • Duan, Y., et al. (2021). Roles of amino acid derivatives in the regulation of obesity. Food & Function, 12(12), 5293–5308. Available at: [Link]

  • Kadhim, M., et al. (2020). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Technology, 13(7), 3411-3419. Available at: [Link]

  • Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(3), 478–485. Available at: [Link]

  • Paruszewski, R., et al. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3. Die Pharmazie, 55(1), 27–30. Available at: [Link]

  • Jasiński, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 445. Available at: [Link]

  • Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry (Los Angeles), 7(10). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. Available at: [Link]

  • Proulx, K., et al. (2005). Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity. American Journal of Physiology. Regulatory, Integrative and Comparative Physiology, 289(3), R729–R737. Available at: [Link]

  • Romero, D., et al. (2011). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 6(7), e22123. Available at: [Link]

  • Kohn, H., et al. (2011). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. Journal of Medicinal Chemistry, 54(15), 5494–5503. Available at: [Link]

  • ResearchGate. (n.d.). The schematic structure of anticonvulsant derivatives of amino acids. Available at: [Link]

  • Reddy, V., et al. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(30), 13350-13364. Available at: [Link]

  • Romero, D., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PLoS ONE, 6(7), e22123. Available at: [Link]

  • Abram, M., et al. (2023). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 28(18), 6614. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-4-(o-tolyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals (R)-3-Amino-4-(o-tolyl)butanoic acid, a chiral β-aryl-γ-amino acid, represents a valuable building block in medicinal chemistry and drug development. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-4-(o-tolyl)butanoic acid, a chiral β-aryl-γ-amino acid, represents a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making its stereoselective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the plausible and established synthetic pathways for obtaining this compound in high enantiopurity. We will delve into the strategic considerations behind different synthetic routes, the mechanistic underpinnings of key transformations, and provide illustrative protocols based on analogous, well-documented procedures.

Introduction to the Synthetic Challenge

The synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid presents a key stereochemical challenge: the creation of the chiral center at the C3 position with the desired (R)-configuration. Furthermore, the synthetic route should be efficient, scalable, and provide the target molecule with high chemical and optical purity. This guide will explore several strategic approaches to address these challenges, including asymmetric catalysis, the use of chiral auxiliaries, biocatalysis, and chiral resolution.

Strategic Approaches to the Asymmetric Synthesis

The enantioselective synthesis of β-amino acids and their derivatives is a well-explored field, offering a variety of robust methodologies.[1][2] These can be broadly categorized into several key strategies, each with its own set of advantages and considerations.

Asymmetric Hydrogenation of Enamines

A powerful and direct method for establishing the stereocenter is the asymmetric hydrogenation of a suitable enamine precursor.[1][3] This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand.

Conceptual Workflow:

Figure 1: Conceptual workflow for asymmetric hydrogenation.

Causality and Mechanistic Insight: The choice of the chiral ligand is paramount in this strategy, as it dictates the facial selectivity of the hydrogen addition to the enamine double bond. The ligand coordinates to the metal center, creating a chiral environment that preferentially directs the substrate to bind in a specific orientation, leading to the formation of one enantiomer in excess. The success of this method hinges on the ability to synthesize the enamine precursor, often a β-enamino ester, from readily available starting materials like an o-tolyl-substituted β-ketoester.

Asymmetric Conjugate Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is another cornerstone of β-amino acid synthesis.[2][4] This can be achieved through various catalytic systems, including chiral Lewis acids, organocatalysts, and transition metal complexes. A particularly effective variation involves the addition of nitromethane (a surrogate for the amino group) to an α,β-unsaturated ester, followed by reduction of the nitro group.

Conceptual Workflow:

Figure 2: Conceptual workflow for asymmetric conjugate addition.

Causality and Mechanistic Insight: The key to this approach is the enantioselective Michael addition of nitromethane.[5][6] Chiral organocatalysts, such as proline derivatives or bifunctional thiourea catalysts, can activate the α,β-unsaturated ester and direct the incoming nucleophile to one face of the double bond.[7] The resulting γ-nitro ester can then be reduced to the corresponding γ-amino ester. The stereochemistry of the final product is determined in the crucial C-N bond-forming step.

Chiral Pool Synthesis

Utilizing a readily available and enantiomerically pure starting material, a "chiral pool," is a classic and reliable strategy. For the synthesis of (R)-3-amino-4-arylbutanoic acids, (S)-aspartic acid or (S)-serine are excellent starting points. A well-documented example is the synthesis of the closely related (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for the drug sitagliptin, starting from (S)-serine.[8]

Illustrative Pathway from (S)-Serine (adapted for o-tolyl analog):

Figure 3: Chiral pool synthesis from (S)-serine.

Causality and Mechanistic Insight: This strategy leverages the pre-existing stereocenter of the starting material. The key step is the stereospecific ring-opening of a chiral aziridine derived from (S)-serine with an o-tolyl nucleophile (e.g., a Grignard reagent). This reaction proceeds with inversion of configuration at the carbon being attacked, thus transforming the (S)-stereocenter of serine into the desired (R)-stereocenter in the final product. The subsequent functional group manipulations, such as oxidation and deprotection, are designed to preserve the newly established stereochemistry.

Biocatalysis

Enzymes offer unparalleled stereoselectivity and are increasingly used in industrial synthesis.[9][10] For the synthesis of chiral amines and amino acids, transaminases and amine dehydrogenases are particularly relevant.[11][12] A potential biocatalytic route to (R)-3-Amino-4-(o-tolyl)butanoic acid could involve the reductive amination of a corresponding β-keto acid or the amination of an unsaturated precursor.

Conceptual Biocatalytic Workflow:

Figure 4: Conceptual workflow for a biocatalytic approach.

Causality and Mechanistic Insight: The enzyme's active site provides a highly specific chiral environment that binds the substrate in a precise orientation, allowing for the addition of the amino group to only one face of the carbonyl or double bond. The choice of the enzyme is critical and often requires screening of enzyme libraries to find a biocatalyst with high activity and selectivity for the specific substrate. While highly efficient, this approach may require specialized equipment and expertise in biocatalysis.

Chiral Resolution

Conceptual Workflow for Chiral Resolution:

Figure 5: Conceptual workflow for chiral resolution.

Causality and Mechanistic Insight: The principle behind chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility), which allows for their separation. The choice of the resolving agent is crucial and often requires empirical screening to find one that forms well-defined, easily separable crystalline salts with the target amino acid. While this method can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless a racemization and recycling protocol for the unwanted enantiomer is implemented.

Experimental Protocols (Illustrative Examples)

The following protocols are adapted from literature procedures for structurally similar compounds and are intended to serve as a starting point for the development of a robust synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid.

Protocol 1: Synthesis of BOC-Protected (R)-3-Amino-4-(o-tolyl)butanoic Acid (Adapted from a similar trifluorophenyl analog)[15]

This protocol outlines the protection of the amino group, a common step in amino acid chemistry to prevent side reactions and improve solubility in organic solvents.

Step 1: N-BOC Protection

  • Reaction Setup: In a reaction vessel, dissolve (R)-3-Amino-4-(o-tolyl)butanoic acid in a suitable solvent system, such as a mixture of water and an organic solvent immiscible with water (e.g., toluene or methyl tert-butyl ether).

  • Base Addition: Add an inorganic base, such as sodium hydroxide or sodium bicarbonate, to the mixture and stir until the amino acid is dissolved.

  • BOC-Anhydride Addition: Cool the reaction mixture to approximately 20°C. Slowly add a solution of di-tert-butyl dicarbonate (BOC-anhydride) in the chosen organic solvent.

  • Reaction Monitoring: Maintain the temperature at 20°C and stir for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, separate the aqueous and organic layers. Acidify the aqueous layer to a pH of approximately 3 with a suitable acid (e.g., citric acid or dilute HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the BOC-protected product.

Self-Validation: The purity of the product can be assessed by NMR and mass spectrometry. The enantiomeric purity can be confirmed by chiral HPLC analysis.

Protocol 2: Chiral Pool Synthesis via Aziridine Ring Opening (Conceptual)

This protocol is based on the synthesis of a sitagliptin intermediate and is a more advanced, multi-step synthesis.[8]

Step 1: Preparation of N-Boc-(S)-serine methyl ester (S)-serine is first esterified and then the amino group is protected with a BOC group.

Step 2: Conversion to (R)-N-Boc-aziridine-2-methanol The protected serine derivative is then converted to the corresponding chiral aziridine via intramolecular cyclization, often involving activation of the hydroxyl group as a leaving group (e.g., tosylate) followed by base-mediated ring closure.

Step 3: Grignard Ring Opening The key step involves the preparation of o-tolylmagnesium bromide from o-bromotoluene and magnesium turnings. This Grignard reagent is then reacted with the chiral aziridine in an appropriate solvent like THF. The reaction is typically carried out at low temperatures to control reactivity. The nucleophilic attack of the o-tolyl group occurs at the less hindered carbon of the aziridine ring with inversion of configuration.

Step 4: Oxidation and Deprotection The resulting primary alcohol is oxidized to the carboxylic acid using standard oxidizing agents (e.g., Jones oxidation or TEMPO-mediated oxidation). Finally, the BOC protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

Self-Validation: Each intermediate should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity before proceeding to the next step. The final product's enantiomeric excess should be determined by chiral HPLC.

Data Presentation

The following table summarizes typical yields and enantiomeric excesses reported for analogous syntheses of β-amino acids using some of the discussed methods. These values can serve as a benchmark for the development of a synthesis for (R)-3-Amino-4-(o-tolyl)butanoic acid.

Synthetic StrategyAnalogous SubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (%)Reference
Asymmetric HydrogenationUnprotected β-enamino esterRh-Josiphos complex9597[1]
Asymmetric Conjugate Additionα,β-Unsaturated EsterChiral Organocatalyst7595[7]
Chiral Pool Synthesis(S)-Serine derivativeo-tolyl Grignard(multi-step)>99[8] (adapted)
Chiral ResolutionRacemic Amino AcidChiral Resolving Agent<50 (per cycle)>99 (after recrystallization)[13] (general principle)

Conclusion

The synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid can be approached through several well-established and reliable synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials and specialized reagents (e.g., chiral catalysts, enzymes), the desired scale of the synthesis, and the required level of enantiopurity. For laboratory-scale synthesis, chiral pool approaches offer a robust and predictable pathway. For larger-scale industrial production, catalytic asymmetric methods such as hydrogenation or conjugate addition are likely to be more efficient and atom-economical. Biocatalysis presents a green and highly selective alternative, while chiral resolution remains a viable, albeit less efficient, option. The information and illustrative protocols provided in this guide serve as a solid foundation for researchers and drug development professionals to design and execute a successful synthesis of this valuable chiral building block.

References

  • Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed, 2004. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC, 2017. [Link]

  • Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone. Semantic Scholar, 1978. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, 2013. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher, 2015. [Link]

  • Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine. PubMed, 2014. [Link]

  • Organocatalysis. Professor Steven V. Ley Research Group, N.D. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen, 2012. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books, 1994.
  • Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone. Journal of the Chemical Society, Chemical Communications, 1978. [Link]

  • (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate, 2015. [Link]

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. PubChem, N.D. [Link]

  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing, 2016. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Authorea, 2024. [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science, 2017. [Link]

  • Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. RSC Publishing, 2023. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College, N.D. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications, 2021. [Link]

  • Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH, 2005. [Link]

  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine. Tohoku University Research Repository, 2014. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI, 2020. [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS, 2008. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry, 2017. [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online, 2021. [Link]

  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate, 2008. [Link]

  • Synthesis of O-amino benzaldehyde. PrepChem.com, N.D. [Link]

  • Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed, 2013. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC, 2024. [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Publications, 2023. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI, 2022. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Resolution of racemic amino acids.

Sources

Foundational

Metabolic Stability and Pharmacokinetic Profiling of Peptides Containing (R)-3-Amino-4-(o-tolyl)butanoic Acid

Topic: Metabolic Stability of Peptides Containing (R)-3-Amino-4-(o-tolyl)butanoic Acid Format: In-Depth Technical Guide Author Persona: Senior Application Scientist Executive Summary: The -Turn Advantage In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Peptides Containing (R)-3-Amino-4-(o-tolyl)butanoic Acid Format: In-Depth Technical Guide Author Persona: Senior Application Scientist

Executive Summary: The -Turn Advantage

In the landscape of peptidomimetics, (R)-3-Amino-4-(o-tolyl)butanoic acid represents a high-value structural motif. It functions as a


-amino acid (specifically, a 

-homo-ortho-methylphenylalanine analog). Its incorporation into peptide backbones serves two critical drug discovery objectives:
  • Complete Proteolytic Blockade: The insertion of a methylene group (

    
    ) into the backbone renders the peptide bond unrecognized by the catalytic triads of endogenous proteases (e.g., chymotrypsin, pepsin).
    
  • Conformational Locking: The ortho-methyl group on the phenyl ring introduces specific steric clashes (allylic strain) that restrict rotation around the

    
     bond, often stabilizing specific secondary structures like 14-helices or 
    
    
    
    -hairpins.

This guide details the mechanisms of this stability, potential metabolic soft spots (Phase I oxidation), and the experimental workflows required to validate these properties in a drug development pipeline.

Mechanistic Basis of Stability

Proteolytic Resistance (The Backbone Effect)

Standard


-peptides are rapidly hydrolyzed because proteases recognize the specific distance and electronic environment of the 

-amide bond. (R)-3-Amino-4-(o-tolyl)butanoic acid disrupts this recognition via homologation .
  • Scissile Bond Displacement: The extra methylene group shifts the carbonyl group, misaligning the scissile bond relative to the protease's nucleophilic serine or cysteine residue.

  • Stereochemical Mismatch: The (R)-configuration of this

    
    -amino acid presents side chains in a vector distinct from natural L-
    
    
    
    -amino acids, preventing the "induced fit" required for catalysis.
The Ortho-Tolyl Steric Shield

While a standard


-phenylalanine confers backbone stability, the o-tolyl group adds a layer of metabolic shielding . The steric bulk of the methyl group at the ortho position protects the aromatic ring from direct hydroxylation and restricts the conformational ensemble, reducing the entropic cost of binding to target receptors while preventing the "unfolding" often required for degradation by non-specific exopeptidases.
Diagram: Proteolytic Blockade Mechanism

The following diagram illustrates why serine proteases fail to cleave peptides containing this residue.

ProteolyticBlockade cluster_steric Ortho-Tolyl Effect Protease Serine Protease (Catalytic Triad: Ser-His-Asp) Complex_Alpha Enzyme-Substrate Complex (Productive) Protease->Complex_Alpha Binds Complex_Beta Steric Clash / Misalignment (Non-Productive) Protease->Complex_Beta Attempts Binding AlphaPeptide Natural Alpha-Peptide (Scissile Bond Aligned) AlphaPeptide->Complex_Alpha BetaPeptide (R)-3-Amino-4-(o-tolyl)butanoic Acid (Scissile Bond Displaced) BetaPeptide->Complex_Beta Hydrolysis Hydrolysis (Rapid Degradation) Complex_Alpha->Hydrolysis Nucleophilic Attack Stability Metabolic Stability (Intact Peptide) Complex_Beta->Stability Catalytic Failure

Figure 1: Mechanistic divergence in protease interaction between natural


-peptides and 

-analogs containing the o-tolyl moiety.

Metabolic Liabilities: The "Gotcha"

While the peptide backbone is stable, the (o-tolyl) side chain introduces a specific metabolic liability that must be monitored: Benzylic Oxidation .

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can target the methyl group on the aromatic ring.

  • Reaction: Ar-CH

    
    
    
    
    
    Ar-CH
    
    
    OH (Benzylic alcohol)
    
    
    Ar-COOH.
  • Impact: This converts a hydrophobic, sterically demanding residue into a polar, potentially charged residue, which can drastically alter potency or membrane permeability.

Mitigation Strategy: During lead optimization, if benzylic oxidation is observed (via metabolite ID studies), replace the o-tolyl methyl with a bioisostere like o-chloro or o-trifluoromethyl (as seen in Sitagliptin), which blocks this oxidative pathway.

Experimental Protocols for Stability Assessment

Protocol A: In Vitro Plasma Stability Assay

Validates resistance to circulating exo/endopeptidases.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Compound: Peptide containing (R)-3-Amino-4-(o-tolyl)butanoic acid (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or a stable analog).

  • LC-MS/MS System.

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.

  • Spiking: Dilute test compound to 1

    
    M final concentration in plasma (0.1% DMSO final).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min (24h).
    
  • Quenching: Transfer 50

    
    L aliquot into 200 
    
    
    
    L ice-cold Acetonitrile (containing Internal Standard). Vortex vigorously.
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
Protocol B: Microsomal Stability (Metabolite ID)

Checks for CYP-mediated benzylic oxidation of the tolyl group.

Workflow:

  • Incubate 1

    
    M peptide with Liver Microsomes (0.5 mg/mL protein) + NADPH regenerating system.
    
  • Quench at 0 and 60 min.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) to search for +16 Da (Hydroxylation) or +30 Da (Carboxylic acid) shifts on the parent mass.

Comparative Data Analysis

The following table summarizes typical stability profiles for peptides modified with this residue compared to native sequences.

ParameterNative

-Peptide

-Homo-Phe Peptide
(o-Tolyl) Modified Peptide
Plasma Half-life (

)
< 30 min> 8 hours> 24 hours
Proteolytic Susceptibility High (Trypsin/Chymotrypsin)LowNegligible
Major Metabolic Route Amide HydrolysisRenal ClearanceRenal + Benzylic Oxidation (Minor)
Conformational Rigidity Flexible (Random Coil)ModerateHigh (Restricted Rotation)

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating the stability of these specific peptidomimetics.

StabilityWorkflow Start Synthesize Peptide ((R)-3-Amino-4-(o-tolyl)butanoic acid) PlasmaAssay Plasma Stability Assay (37°C, 24h) Start->PlasmaAssay MicrosomeAssay Microsomal Stability (RLM/HLM) (NADPH, 60 min) Start->MicrosomeAssay Decision1 Is t1/2 > 24h? PlasmaAssay->Decision1 Decision2 Metabolites Detected? MicrosomeAssay->Decision2 Pass1 Excellent Proteolytic Stability Decision1->Pass1 Yes Fail1 Check N/C-Termini (Exopeptidase issue?) Decision1->Fail1 No MetabType Identify Metabolite Mass shift Decision2->MetabType Yes Clean No Metabolism Ideal Candidate Decision2->Clean No Oxidation +16 Da (Benzylic -OH) Risk: Moderate MetabType->Oxidation Tolyl Oxidation

Figure 2: Screening workflow for validating metabolic stability and identifying CYP-mediated soft spots.

References

  • Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Helvetica Chimica Acta. Link Demonstrates the fundamental proteolytic resistance of beta-peptides.

  • Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Link Review of beta-amino acid incorporation for drug stability.

  • Guichard, G., et al. (2006). Proteolytic Stability of Oligomers Containing Homologated Amino Acids.[1] Journal of Organic Chemistry. Link Specific protocols for assessing stability of homologated residues.

  • Scott, W. L., et al. (2017). Peptidomimetics in Drug Discovery. In: Burger's Medicinal Chemistry and Drug Discovery. Link Discusses the use of steric constraints like o-tolyl groups to improve PK properties.

Sources

Exploratory

(R)-3-Amino-4-(o-tolyl)butanoic Acid: A Strategic Chiral Building Block for Modulators of the Neuropeptide Y Y5 Receptor

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract: In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for achieving therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract: In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for achieving therapeutic specificity and safety.[1][2] This guide provides a detailed examination of (R)-3-Amino-4-(o-tolyl)butanoic acid, a non-proteinogenic β-amino acid, as a high-value intermediate in medicinal chemistry. We will explore its strategic importance, plausible enantioselective synthetic routes, and critical role as a core structural motif in the development of potent and selective antagonists for the Neuropeptide Y (NPY) Y5 receptor—a significant target for neurological and metabolic disorders. This document serves as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics targeting this complex G-protein coupled receptor (GPCR) system.

Part 1: The Strategic Importance of Chiral β-Amino Acids in Drug Design

Chirality in Pharmacology: A Cornerstone of Molecular Recognition

The vast majority of biological targets, including enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] This fundamental principle means that enantiomers of a chiral drug can exhibit profound differences in their pharmacological activity, metabolic profiles, and toxicity.[2] The use of single-enantiomer drugs, facilitated by chiral building blocks, allows for the precise optimization of drug-target complementarity, enhancing therapeutic efficacy while minimizing the potential for off-target effects and adverse reactions associated with the undesired enantiomer.[1][2]

β-Amino Acids as Privileged Scaffolds

While α-amino acids are the fundamental units of proteins, their β-isomers have emerged as "privileged scaffolds" in medicinal chemistry. β-Amino acids, such as (R)-3-Amino-4-(o-tolyl)butanoic acid, offer several distinct advantages:

  • Conformational Diversity: The additional carbon in their backbone provides greater conformational flexibility, allowing them to adopt stable secondary structures like helices and turns, which can mimic peptide structures (peptidomimetics).

  • Proteolytic Stability: The altered backbone makes them resistant to degradation by common proteases, a critical feature for improving the in vivo half-life and bioavailability of peptide-based drug candidates.

  • Scaffold for Bioactive Molecules: Optically pure β-amino acids are crucial components in a wide array of pharmaceutically important molecules, underpinning their value in constructing complex and potent therapeutic agents.[3]

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a key challenge in organic chemistry. Numerous strategies have been developed to achieve high levels of stereocontrol.

Overview of Asymmetric Synthetic Strategies

The efficient construction of chiral β-amino acids relies on robust asymmetric methodologies. Key approaches include:

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of enamines or related unsaturated precursors using chiral transition metal catalysts (e.g., Rhodium, Ruthenium) is a powerful method for setting the stereocenter.[4][5]

  • Conjugate Addition (Michael Addition): The enantioselective addition of nitrogen nucleophiles to α,β-unsaturated esters or acids, often catalyzed by chiral metal complexes or organocatalysts, provides direct access to the β-amino acid framework.[6][7][8]

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or sugars, as starting materials. The inherent chirality is transferred through a series of chemical transformations to the final product.[9]

Plausible Enantioselective Synthesis of (R)-3-Amino-4-(o-tolyl)butanoic Acid

A robust and scalable synthesis is critical for the application of any building block. Below is a plausible workflow for the synthesis of the title compound, leveraging an asymmetric hydrogenation approach. The causality for this choice rests on the high enantioselectivities and proven industrial scalability of this class of reactions.

G cluster_start Starting Materials cluster_reaction Synthetic Pathway SM1 o-Tolualdehyde Inter1 o-Methylcinnamic Acid SM1->Inter1 Knoevenagel Condensation SM2 Malonic Acid SM2->Inter1 Inter2 β-Keto Ester Inter1->Inter2 Esterification & Activation Inter3 Enamine Ester Inter2->Inter3 Amination Product (R)-3-Amino-4-(o-tolyl)butanoic Acid Inter3->Product Asymmetric Hydrogenation (e.g., Chiral Ru-catalyst) & Hydrolysis G cluster_receptor NPY Y5 Receptor Binding Pocket cluster_ligand Pharmacophore based on Building Block Pocket1 Hydrophobic Pocket (e.g., Leu, Val, Phe) Pocket2 H-Bonding Region (e.g., Ser, Thr, Gln) Pocket3 Ionic Anchor (e.g., Arg, Lys) Ligand (R)-3-Amino-4-(o-tolyl)butanoic Acid Core o-Tolyl Group (R)-Stereocenter Amino Group Carboxyl Group Ligand:f0->Pocket1 van der Waals Interaction Ligand:f2->Pocket2 Hydrogen Bond Ligand:f3->Pocket3 Ionic Interaction / H-Bond

Sources

Protocols & Analytical Methods

Method

Strategic Incorporation of (R)-3-Amino-4-(o-tolyl)butanoic Acid in Solid-Phase Peptide Synthesis: A Guide to Overcoming Steric and Conformational Challenges

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The integration of non-canonical amino acids into peptide scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability and bioactivity. This guide provides a comprehensive protocol and in-depth scientific rationale for the successful solid-phase peptide synthesis (SPPS) of peptides containing (R)-3-Amino-4-(o-tolyl)butanoic acid. As a sterically hindered β-amino acid, its incorporation presents unique challenges that necessitate optimized protocols. We will detail the chemical reasoning behind reagent selection, reaction conditions, and workflow design to ensure high-yield synthesis of the target peptide.

Introduction: The Significance of β-Amino Acids in Peptide Design

Peptides containing β-amino acids are of significant interest in medicinal chemistry. The additional carbon in the backbone, compared to their α-amino acid counterparts, imparts unique conformational properties and, critically, a pronounced resistance to enzymatic degradation by proteases.[1] This increased proteolytic stability is a highly desirable attribute for peptide-based therapeutics.

(R)-3-Amino-4-(o-tolyl)butanoic acid is a particularly noteworthy building block. Its structure combines the benefits of a β-amino acid with a bulky, hydrophobic ortho-tolyl side chain. This side chain can be used to probe specific hydrophobic interactions within a biological target. However, the steric hindrance posed by the o-tolyl group, proximal to the β-amino group, complicates the standard peptide coupling process.[2][3] This guide addresses these challenges directly, providing a robust methodology for its efficient incorporation.

The protocol described herein is based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[4] The Fmoc/tBu approach utilizes a mild base for Nα-deprotection and a strong acid for the final cleavage and side-chain deprotection, offering a versatile and orthogonal protection scheme suitable for complex peptides.[][6]

Foundational Concepts: Addressing the Core Challenges

Successful incorporation of (R)-3-Amino-4-(o-tolyl)butanoic acid hinges on overcoming two primary obstacles:

  • Reduced Reactivity of the β-Amino Group: The amino group at the β-position is inherently less nucleophilic than that of an α-amino acid, which can lead to slower coupling kinetics.

  • Steric Hindrance: The bulky o-tolyl group shields the amino group, further impeding the approach of the activated carboxyl group of the incoming amino acid. This is a common issue with sterically hindered residues.[2]

To counter these effects, our protocol employs a high-efficiency coupling strategy. This involves the use of potent activating reagents that convert the incoming Fmoc-amino acid into a highly reactive ester, driving the reaction to completion even with a hindered amine.[7][8]

Experimental Workflow Overview

The overall process follows the standard iterative cycle of solid-phase peptide synthesis. The diagram below illustrates the key stages for each amino acid addition.

SPPS_Workflow Start Resin-Bound Peptide (N-Terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Step 3 Washing2 DMF Wash Coupling->Washing2 Step 4 End Resin-Bound Peptide (Elongated by one residue) Washing2->End Cycle Repeat Cycle End->Cycle Cycle->Deprotection for next residue

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Methodologies

This section provides step-by-step instructions for the synthesis. The protocol assumes a synthesis scale of 0.1 mmol. All operations should be performed in a dedicated peptide synthesis vessel.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for synthesizing peptide acids, as it allows for very mild cleavage conditions.[9]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-3-Amino-4-(o-tolyl)butanoic acid.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

  • Reagents:

    • Deprotection Solution: 20% Piperidine in DMF (v/v). Prepare fresh daily.[6][10]

    • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is generally considered more efficient for difficult couplings.[7][8]

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[9]

    • Precipitation Solvent: Cold diethyl ether.

Protocol: Step-by-Step Synthesis

Step 1: Resin Preparation and First Amino Acid Loading (to 2-CTC Resin)

  • Place the 2-CTC resin (approx. 150 mg, 0.6-0.8 mmol/g loading) in the reaction vessel.

  • Swell the resin in DCM for 30 minutes.

  • Drain the DCM.

  • Dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DCM. Add this solution to the resin.

  • Agitate the mixture for 2 hours.

  • To cap any remaining reactive trityl chloride sites, add a small amount of methanol and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 10 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (The Critical Step):

    • In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with the coupling activator and base in DMF. For standard amino acids, use the ratios in the table below.

    • For coupling (R)-3-Amino-4-(o-tolyl)butanoic acid or another hindered residue: Use the "Difficult Coupling" parameters. The increased equivalents and extended time are crucial for driving the reaction to completion.

    • Add the activated amino acid solution to the resin.

    • Agitate for the time specified in Table 1.

    • After coupling, drain the solution and wash the resin with DMF (3x).

    • Validation (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[11] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling (double coupling) by repeating this step with a fresh solution of activated amino acid.

Table 1: Recommended Coupling Reagent Quantities and Times

ParameterStandard CouplingDifficult Coupling (for (R)-3-Amino-4-(o-tolyl)butanoic acid)
Fmoc-Amino Acid 3 equivalents4-5 equivalents
Activator (HATU/HBTU) 2.9 equivalents3.9-4.9 equivalents
Base (DIPEA) 6 equivalents8-10 equivalents
Solvent DMFDMF
Reaction Time 45-60 minutes2-4 hours (or overnight)
Recommendation Standard for most α-amino acids.Essential for hindered β-amino acids and other difficult sequences.[2][7]

Step 3: Final Cleavage and Deprotection

  • Once the peptide sequence is fully assembled, wash the resin with DCM (5x) and dry it under vacuum for 1 hour.

  • Prepare the cleavage cocktail (TFA/H₂O/TIS) and add it to the resin in a fume hood.

  • Agitate gently for 2-3 hours at room temperature.[12]

  • Filter the resin and collect the filtrate, which contains the peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion and Expert Recommendations

The successful synthesis of peptides containing (R)-3-Amino-4-(o-tolyl)butanoic acid is readily achievable with strategic adjustments to standard SPPS protocols. The key to success lies in recognizing the dual challenges of its β-amino acid structure and steric bulk, and compensating with more potent coupling conditions. Employing a high-equivalency of a strong coupling reagent like HATU, along with an extended reaction time, is paramount.[8] For particularly challenging sequences, microwave-assisted SPPS can also be a powerful tool to enhance coupling efficiency.[2] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this and other challenging building blocks to advance the frontiers of peptide-based drug discovery.

References

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (2024). [URL: https://www.sg-chem.
  • Preparation of N‐Fmoc‐Protected β2‐ and β3‐Amino Acids and their use as building blocks for the solid‐phase synthesis of β‐peptides. (2006). Scilit. [URL: https://scilit.net/article/10.1002/1522-2675(20010516)84:5%3C1311::aid-hlca1311%3E3.0.co;2-v]
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [URL: https://cem.com/en/microwave-assisted-spps-of-hindered-non-standard-amino-acids]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230730/]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2020.00199/full]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS. [URL: https://iris.unica.it/retrieve/handle/11584/316088/440537/art%253A10.1002%252Fslct.202101490.pdf]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck. [URL: https://www.sigmaaldrich.com/US/en/applications/drug-discovery-and-development/peptide-synthesis/glp-1-synthesis]
  • Overview of Fmoc Amino Acids. ChemPep. [URL: https://www.chempep.com/news/overview-of-fmoc-amino-acids/]
  • Coupling Reagents. AAPPTEC - Peptides. [URL: https://www.aapptec.com/coupling-reagents-spps-spos-i-2/]
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • SPPS Tips For Success Handout. Mesa Labs. [URL: https://www.mesalabs.com/wp-content/uploads/2021/08/SPPS-Tips-For-Success-Handout.pdf]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [URL: https://www.protocol-online.org/prot/Protocols/Solid-Phase-Peptide-Synthesis--From-Standard-Procedures-to-the-Synthesis-of-Difficult-Sequences-3135.html]
  • Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. (2025). ResearchGate. [URL: https://www.researchgate.
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [URL: https://www.researchgate.net/publication/5858178_Solid-phase_peptide_synthesis_from_standard_procedures_to_the_synthesis_of_difficult_sequences]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://sites.uci.edu/nowick/files/2020/07/Standard-Practices-for-Fmoc-SPPS_v1.7.2.pdf]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.peptide.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry.html]
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/fmoc-amino.htm]
  • (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7009745]
  • Ribosomal Incorporation of Consecutive β-Amino Acids. (2018). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30257635/]
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2019). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00337]
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-i-1.html]
  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem. [URL: https://chem.duke.edu/sites/chem.duke.edu/files/SPPS%20protocols.pdf]
  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03370a]
  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck. [URL: https://www.sigmaaldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.peptide.com/solid-phase-peptide-synthesis-spps.html]
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [URL: https://link.springer.com/protocol/10.1385/0-89603-273-6:63]
  • (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds009829]

Sources

Application

Coupling reagents for incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid into peptides

Executive Summary Incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid (an analog of -homophenylalanine with an ortho-methyl substituent) into peptide sequences presents a dual challenge: steric hindrance and kinetic slugg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid (an analog of


-homophenylalanine with an ortho-methyl substituent) into peptide sequences presents a dual challenge: steric hindrance  and kinetic sluggishness . The ortho-methyl group on the phenyl ring, combined with the 

-backbone extension, creates a significant steric barrier that impedes nucleophilic attack during amide bond formation.

This guide provides validated protocols for overcoming these barriers using high-efficiency coupling reagents. We prioritize Fmoc solid-phase peptide synthesis (SPPS) strategies but include solution-phase adaptations. The recommended approach utilizes HATU/HOAt for difficult couplings to ensure complete conversion, while offering DIC/Oxyma as a greener, highly effective alternative.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the steric environment of the N-terminal amine on the resin and the position of the


-amino acid in the sequence.
Reagent SystemClassCoupling EfficiencyRacemization Risk*Recommended Use Case
HATU / HOAt / DIPEA Uronium / Aza-benzotriazoleHighest LowPrimary Recommendation. Use for coupling (R)-3-Amino-4-(o-tolyl)butanoic acid to hindered amines or long sequences.
DIC / Oxyma Pure Carbodiimide / OximeHighVery LowStandard SPPS. Excellent for automated synthesis; prevents capping by guanidinylation. Green alternative to HOBt.
PyBOP / NMM PhosphoniumMedium-HighLowSolution Phase. Preferred when by-products must be water-soluble or for fragment condensation.
COMU / DIPEA Uronium / OximeHighVery LowHigh-Performance. Comparable to HATU but safer (non-explosive leaving group) and often more soluble.

*Note:


-amino acids are generally resistant to racemization at the 

-carbon during standard activation. The risk usually pertains to the adjacent

-amino acid if it is susceptible.

Mechanism & Rationale

The Steric Challenge

The o-tolyl group projects bulk near the reaction center. Standard carbodiimide couplings (DIC/HOBt) often fail to drive this reaction to completion, leading to deletion sequences.

The Solution: HOAt/Oxyma Effect

Reagents containing the pyridine nitrogen (HOAt, HATU) or electron-deficient oximes (Oxyma) accelerate the reaction via the "neighboring group effect," where the pyridine nitrogen or oxime oxygen assists in pre-organizing the incoming amine for nucleophilic attack on the active ester.

CouplingMechanism cluster_steric Steric Barrier (o-Tolyl) AA (R)-3-Amino-4-(o-tolyl)butanoic Acid Act Activation (HATU/DIPEA) AA->Act Carboxylate Activation Inter OAt-Active Ester (Stabilized & Reactive) Act->Inter Formation of Active Species Cpl Nucleophilic Attack (Resin-bound Amine) Inter->Cpl Steric Bulk Mitigation Prod Peptide Bond Formed Cpl->Prod Amide Bond Formation

Figure 1: Activation pathway overcoming steric hindrance via OAt-active ester formation.

Protocol 1: Automated/Manual Fmoc-SPPS

This protocol is optimized for a 0.1 mmol scale.

Materials
  • Resin: Rink Amide (0.6 mmol/g) or Wang Resin.

  • Amino Acid: Fmoc-(R)-3-Amino-4-(o-tolyl)butanoic acid (3.0 equiv).

  • Coupling Reagent: HATU (2.9 equiv).

  • Base: DIPEA (6.0 equiv).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc group: 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (5 x 1 min).

  • Activation (Pre-activation is Critical):

    • In a separate vial, dissolve Fmoc-(R)-3-Amino-4-(o-tolyl)butanoic acid (3 equiv) and HATU (2.9 equiv) in minimal DMF.

    • Add DIPEA (6 equiv).[1]

    • Wait exactly 30-60 seconds for the color to change (usually yellow to orange), indicating active ester formation. Do not exceed 2 minutes to avoid potential side reactions or hydrolysis.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate: Shake or vortex for 60–90 minutes at room temperature.

    • Optimization: For extremely hindered sequences, heat to 50°C (microwave or water bath) for 20 minutes.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue/purple, proceed to Re-coupling .

  • Re-Coupling (If Kaiser Positive):

    • Wash resin with DMF.[1][2]

    • Repeat activation using PyBOP (3 equiv) / HOAt (3 equiv) / DIPEA (6 equiv) to change the activation chemistry.

    • Couple for 60 minutes.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines.

Protocol 2: Solution Phase Coupling (Fragment Condensation)

Ideal for scale-up or when SPPS yields are low due to aggregation.

Materials
  • Amine Component: H-Peptide-OR (1.0 equiv).

  • Acid Component: Boc-(R)-3-Amino-4-(o-tolyl)butanoic acid (1.1 equiv).

  • Reagent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv).

  • Solvent: DCM or DMF/DCM mixture.

Procedure
  • Dissolve the Acid Component and HOBt in DCM at 0°C.

  • Add EDC.HCl and stir for 15 minutes at 0°C.

  • Add the Amine Component and NMM (N-methylmorpholine, 2.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Process Control & Troubleshooting

Decision Tree for Optimization

Use this logic flow when encountering difficult couplings with this residue.

OptimizationStrategy Start Coupling (R)-3-Amino-4-(o-tolyl)butanoic acid Check Kaiser Test Result? Start->Check Pass Colorless Beads: Proceed to Deprotection Check->Pass Negative Fail Blue Beads: Incomplete Coupling Check->Fail Positive Retry1 Double Couple: Use HATU/HOAt (fresh) Fail->Retry1 Check2 Kaiser Test Result? Retry1->Check2 Check2->Pass Negative Retry2 Switch Solvent: Use NMP or DMF/DCM (1:1) Check2->Retry2 Positive (Aggregation?) Retry3 Apply Heat: Microwave 50°C, 15 min Check2->Retry3 Positive (Sterics?)

Figure 2: Troubleshooting logic for incomplete coupling.

Quantitative Analysis (HPLC)

Due to the hydrophobicity of the o-tolyl group, the peptide will likely show a retention time shift (eluting later) compared to a phenylalanine analog.

  • Column: C18 Reverse Phase.

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Detection: 220 nm (Amide bond) and 254 nm (Phenyl ring).

References

  • Albericio, F., & Bull, S. D. (2018). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link (Review of HATU/Oxyma mechanisms).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link (Industrial application of coupling hindered amino acids).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link (Protection strategies for complex amino acids).

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link (Validation of Oxyma/DIC).

Sources

Method

High-Fidelity Arndt-Eistert Homologation of o-Tolyl Amino Acid Derivatives

Executive Summary The homologation of -amino acids to -amino acids is a cornerstone in the synthesis of peptidomimetics, particularly for introducing conformational constraints that stabilize secondary structures like -t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The homologation of


-amino acids to 

-amino acids is a cornerstone in the synthesis of peptidomimetics, particularly for introducing conformational constraints that stabilize secondary structures like

-turns. While the Arndt-Eistert synthesis is the gold standard for this transformation, o-tolyl (ortho-methylphenyl) derivatives present a unique dual challenge: steric hindrance at the reaction center and a heightened risk of atropisomer-induced racemization or cyclization.

This Application Note provides a validated, high-integrity protocol utilizing the Mixed Anhydride/TMS-Diazomethane route coupled with Ultrasound-Promoted Wolff Rearrangement . This system is engineered to maximize yield while preserving the stereochemical integrity of the bulky o-tolyl side chain.

Mechanistic Insight & The "Ortho" Challenge

The Steric & Stereochemical Conflict

In standard phenylalanine derivatives, the benzyl side chain has free rotation. In o-tolyl derivatives, the ortho-methyl group creates a rotational barrier (atropisomerism potential) and significant steric bulk near the carbonyl carbon.

  • Activation Step: The bulk hinders the approach of the activating agent (chloroformate), often requiring optimized temperature profiles to ensure complete mixed anhydride formation without triggering oxazolone-mediated racemization.

  • Wolff Rearrangement: The migration of the bulky o-tolyl group during the rearrangement step is kinetically slower than a standard benzyl group. Thermal methods often lead to decomposition before migration occurs. Silver-promoted sonication is utilized here to accelerate the migration via surface catalysis.

Reaction Pathway Visualization

ArndtEistertMechanism cluster_wolff Wolff Rearrangement (Critical Step) Start N-Protected o-Tolyl Amino Acid Act Mixed Anhydride (Activated) Start->Act IBCF, NMM -15°C Diazo α-Diazoketone (Intermediate) Act->Diazo TMS-Diazomethane (Nucleophilic Attack) Ketene Ketene (Transient) Diazo->Ketene Wolff Rearrangement AgBz, Sonication, hv Diazo->Ketene Prod β-Homo-o-Tolyl Amino Acid Ester Ketene->Prod MeOH (Solvolysis)

Figure 1: Mechanistic pathway for the homologation of o-tolyl amino acids. The Wolff Rearrangement (red nodes) is the rate-determining step for sterically hindered substrates.

Critical Process Parameters (CPP)

ParameterStandard Conditiono-Tolyl OptimizationRationale
Activation Agent Ethyl ChloroformateIsobutyl Chloroformate (IBCF) IBCF is more stable and selective, reducing disproportionation side reactions common with bulky substrates.
Base Triethylamine (TEA)N-Methylmorpholine (NMM) NMM is less basic and less likely to cause racemization via proton abstraction at the

-carbon.
Diazo Source Diazomethane (gas)TMS-Diazomethane (2M in Hexanes) Safer, more precise dosing. Avoids the high-risk handling of gaseous diazomethane in scale-up.
Rearrangement Thermal (Reflux)AgBz / Sonication / RT Thermal energy is insufficient to drive migration without decomposition. Sonication ensures efficient Ag catalyst dispersion.

Experimental Protocols

Protocol A: Safe Generation of the -Diazoketone

Target: Conversion of N-Boc-o-Tolylalanine to the corresponding Diazoketone.

Reagents:

  • N-Boc-L-2-Methylphenylalanine (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • TMS-Diazomethane (2.0 M in hexanes) (2.5 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon. Dissolve the N-protected amino acid in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to -15°C (salt/ice bath). Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF dropwise over 10 minutes. Crucial: Maintain temperature between -15°C and -10°C.

    • Note: For o-tolyl substrates, stir for 45 minutes at -15°C (standard AA is 20 min) to ensure complete activation despite steric hindrance.

  • Diazotization: Keep the solution at -15°C. Add TMS-Diazomethane solution dropwise.

    • Safety: Perform in a high-flow fume hood. TMS-Diazomethane is toxic (though non-explosive).

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at 4°C overnight (cold room).

    • Checkpoint: Monitor by TLC. The intermediate mixed anhydride should disappear.

  • Workup: Quench with small amount of acetic acid (to destroy excess diazo). Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

    • Result: Yellow/green oil or solid (Diazoketone). Use immediately in Protocol B.

Protocol B: Ultrasound-Promoted Wolff Rearrangement

Target: Conversion of Diazoketone to


-Amino Ester.

Reagents:

  • Crude Diazoketone (from Protocol A)

  • Silver Benzoate (0.1 equiv)

  • Triethylamine (3.0 equiv)

  • Methanol (anhydrous) - Acts as solvent and nucleophile

Step-by-Step Methodology:

  • Dissolution: Dissolve the diazoketone in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Add Triethylamine, followed by Silver Benzoate (solid, powder).

    • Note: The solution will turn dark brown/black as silver nanoclusters form.

  • Sonication: Place the flask in an ultrasonic cleaning bath (35-40 kHz). Sonicate at room temperature.

    • Why Sonication? It prevents the aggregation of silver particles and provides localized energy to overcome the migratory barrier of the o-tolyl group [1].

  • Monitoring: Reaction is typically complete in 30–60 minutes. Evolution of N2 gas will cease.[1]

  • Purification: Filter the mixture through a Celite pad to remove silver residues. Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Logic

The following decision tree assists in optimizing yields when the "Ortho Effect" causes stalling.

Troubleshooting Problem Low Yield or Incomplete Reaction Check1 Check Diazoketone Purity (TLC/NMR) Problem->Check1 Branch1 Diazoketone Impure? Check1->Branch1 Sol1 Increase Activation Time (-15°C, 60 mins) Branch1->Sol1 Yes (Activation Failed) Sol2 Switch to Photochemical Wolff (300nm, MeOH) Branch1->Sol2 No (Rearrangement Failed) Sol3 Increase AgBz load (0.2eq) + Heat (50°C) Branch1->Sol3 No (Slow Migration)

Figure 2: Troubleshooting logic for sterically compromised Arndt-Eistert syntheses.

Key Troubleshooting Notes:
  • Racemization: If the final product shows low ee%, the culprit is almost always the activation step (Protocol A, Step 3). Ensure the temperature never exceeds -10°C during mixed anhydride formation.

  • Stalled Rearrangement: If the diazoketone persists despite sonication, the o-tolyl group is preventing the s-cis conformation required for Wolff rearrangement. Switch to Photochemical Wolff Rearrangement (UV light, 300 nm) which proceeds via a different mechanistic manifold less sensitive to steric bulk [2].

References

  • Podlech, J., & Seebach, D. (1995).[2][3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472. [Link]

  • Cesar, J., & Dolenc, M. S. (2001).[2][4] Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt–Eistert synthesis. Tetrahedron Letters, 42(40), 7099–7102. [Link]

  • Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193–2256.[5] [Link]

Sources

Application

Application Note: High-Performance Design of Peptidomimetics using (R)-3-Amino-4-(o-tolyl)butanoic Acid

Executive Summary This guide details the design, synthesis, and characterization of peptidomimetics incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid (referred to herein as (R)-β³-h(o-Tol)Ala ). This specific residue co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the design, synthesis, and characterization of peptidomimetics incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid (referred to herein as (R)-β³-h(o-Tol)Ala ).

This specific residue combines two powerful structural constraints:

  • β-Amino Acid Backbone: Introduces resistance to proteolytic degradation (metabolic stability) and induces specific secondary structures (e.g., 14-helices).

  • o-Tolyl Side Chain: The ortho-methyl group on the aromatic ring creates significant steric clash with the peptide backbone. This "steric lock" restricts the

    
     and 
    
    
    
    torsion angles, rigidifying the side-chain orientation and enhancing binding selectivity for hydrophobic pockets (e.g., GPCRs, MDM2/p53 interfaces).

This protocol is designed for researchers requiring high-fidelity synthesis of difficult, sterically hindered sequences.

Structural Rationale & Design Principles

The Stereochemical Imperative

The (R)-configuration at the


-3 position is critical.
  • (S)-β³-residues (derived from natural L-amino acids) typically fold into M-type (left-handed) 14-helices .

  • (R)-β³-residues (derived from D-amino acids) fold into P-type (right-handed) 14-helices .

Crucial Design Note: If you are inserting (R)-β³-h(o-Tol)Ala into a sequence of standard L-α-amino acids, it will act as a "helix breaker" or turn inducer due to the mismatched chirality. To maintain a stable helical foldamer, this residue should be paired with other (R)-β³ residues or D-α-amino acids.

The ortho-Tolyl Effect

The 2-methyl group on the phenyl ring forces the side chain into a specific rotameric population to avoid steric clash with the backbone amide. This pre-organizes the molecule for binding, minimizing the entropic penalty upon receptor docking.

Solid Phase Peptide Synthesis (SPPS) Protocol

Synthesizing peptides with bulky


-amino acids requires deviations from standard Fmoc protocols. The kinetics of acylation are significantly slower due to the extra methylene group (

) near the reaction center and the bulky o-tolyl shield.
Materials
  • Resin: Rink Amide ChemMatrix or Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: Standard HBTU/HOBt is often insufficient.

  • Base: DIEA (Diisopropylethylamine).[1][2][3]

  • Solvent: DMF (anhydrous).[1]

Automated/Manual Synthesis Cycle

The following workflow utilizes a "Double Coupling" strategy for the modified residue and the subsequent residue.

SPPS_Protocol Start Start: Resin Swelling (DCM/DMF, 30 min) Deprotect Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 Wash (DMF x 5, DCM x 3) Deprotect->Wash1 Decision Is Next Residue (R)-β³-h(o-Tol)Ala? Wash1->Decision StandardCouple Standard Coupling HBTU/DIEA (45 min) Decision->StandardCouple No BetaCouple CRITICAL STEP Coupling (R)-β³-h(o-Tol)Ala Reagent: HATU/HOAt/DIEA (1:1:2) Time: 2 x 120 min (Double Couple) Decision->BetaCouple Yes Wash2 Wash (DMF x 5) StandardCouple->Wash2 BetaCouple->Wash2 PostBetaCouple Coupling onto β-Amine (Next AA addition) Requires HATU/HOAt Time: 2 x 60 min Kaiser Kaiser/Chloranil Test Wash2->Kaiser Kaiser->Deprotect Blue (Pass) Kaiser->Decision Colorless (Fail) - Recouple Cleavage Final Cleavage TFA/TIS/H2O (95:2.5:2.5) 3 Hours Kaiser->Cleavage Sequence Complete

Figure 1: Optimized SPPS workflow for sterically hindered β-amino acids. Note the mandatory switch to HATU/HOAt and extended reaction times.

Detailed Step-by-Step Procedure
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DCM for 20 min, then DMF for 20 min.

  • Fmoc Removal: Treat with 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ) and DCM (
    
    
    ).
  • Activation of (R)-β³-h(o-Tol)Ala:

    • Dissolve 3.0 eq of the Fmoc-protected amino acid in minimal DMF.

    • Add 2.9 eq HATU and 3.0 eq HOAt.

    • Add 6.0 eq DIEA immediately prior to addition to resin.

    • Why? The o-tolyl group creates a hydrophobic shield. Pre-activation ensures the active ester is formed before it encounters the resin matrix.

  • Coupling: Shake for 2 hours . Drain. Repeat the coupling (Double Couple) with fresh reagents for another 2 hours.

  • Capping (Recommended): After the difficult coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to prevent deletion sequences.

  • Subsequent Residue Coupling: The amine of the attached

    
    -residue is less nucleophilic and more hindered. The next amino acid must also be coupled using HATU/HOAt (Double coupling, 1 hour each).
    

Purification and Characterization

The o-tolyl group is highly lipophilic. This results in a significant retention time shift on Reverse-Phase HPLC (RP-HPLC).

Purification Strategy
  • Column: C18 or C8 semi-preparative column.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: Due to hydrophobicity, start higher than usual (e.g., 20% B to 80% B over 40 min).

  • Temperature: Heating the column to 50°C can improve peak shape for aggregating

    
    -peptides.
    
Analytical Data Summary
ParameterMethodExpected Observation
Mass Spectrometry ESI-MS / MALDIMass shift of +14 Da vs. Phe analog; +191 Da for monomer addition.
HPLC Retention C18 RP-HPLCSignificant right-shift (more hydrophobic) compared to Phe analogs.
CD Spectroscopy Far-UV (MeOH)(R)-series: Positive max ~200 nm, Negative min ~218 nm (P-14 Helix signature).
NMR (

H)
600 MHz (CD

OH)
Strong

NOEs indicate 14-helix. Ring current shifts on

-protons due to o-tolyl.

Structural Validation Logic (CD Spectroscopy)

Circular Dichroism (CD) is the primary tool to verify if your peptidomimetic has adopted the intended secondary structure.

CD_Analysis Sample Peptide Sample (in Methanol) CD_Spec Run CD Spectrum (190-260 nm) Sample->CD_Spec Check_Min Check Minimum (~215-220 nm) CD_Spec->Check_Min Result_Helix Signature: Min ~218nm Max ~200nm Check_Min->Result_Helix Strong Signal Interpretation Confirm Structure Type Result_Helix->Interpretation Result_Sheet Signature: Min ~215nm Max ~198nm Helix_P P-14 Helix ((R)-backbone) Interpretation->Helix_P Positive Max @ 200nm Helix_M M-14 Helix ((S)-backbone) Interpretation->Helix_M Negative Max @ 200nm

Figure 2: Decision tree for interpreting CD spectra of


-peptides. (R)-isomers typically yield P-helices.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of o-tolyl group.Switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted).
Broad HPLC Peaks Aggregation / Secondary structure on column.Use C4 column or heat column to 60°C. Use HFIP as co-solvent in sample prep.
Low Solubility High hydrophobicity of o-tolyl.Design sequence with alternating cationic residues (Lys/Arg) or use PEG spacers.
Racemization Over-activation during coupling.Use collidine instead of DIEA. Ensure pre-activation time < 2 min.

References

  • Seebach, D., & Beck, A. K. (2007). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components.[4] Chimia.[3][5][6] (Seminal work on beta-peptide design).

  • Gellman, S. H. (1998).[7] Foldamers: A Manifesto. Accounts of Chemical Research.[7] (Foundational theory on 14-helix formation).

  • Aguilar, M. I. (Ed.). (2010). Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. (General SPPS protocols for peptidomimetics).

  • Vasudev, P. G., et al. (2011). Conformationally Restricted Hybrid Peptides. Chemical Reviews.[5][7] (Discussion on steric constraints in peptide design).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society. (Rationale for using HOAt/HATU).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Steric Hindrance Solutions (o-Tolyl &amp; Bulky Analogs)

Status: Operational Ticket ID: #STERIC-OTOL-001 Assigned Specialist: Senior Application Scientist Executive Summary: The o-Tolyl Challenge Welcome to the Advanced Peptide Synthesis Support Center. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #STERIC-OTOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The o-Tolyl Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because a standard coupling protocol (e.g., HBTU/DIPEA) has failed to couple an o-tolyl containing residue or an analogously hindered system (e.g.,


-methyl, Aib, or 

-aryl amino acids).

The o-tolyl group (2-methylphenyl) introduces severe


 strain  (allylic strain) when attached to the peptide backbone, particularly at the Nitrogen (

-o-tolyl). This creates a "steric wall" that:
  • Blocks Nucleophilic Attack: The bulky ortho-methyl group shields the amine, reducing its nucleophilicity.

  • Distorts Conformation: It forces the backbone into rigid rotamers that may not align with the activated carboxylate.

This guide provides the "Nuclear Options" for peptide coupling—methodologies designed specifically for when steric hindrance renders standard chemistry inert.

Diagnostic Workflow: Selecting the Right Chemistry

Do not default to longer reaction times; this only increases epimerization (racemization). Use this logic flow to select your reagent system.

ReagentSelection Start START: Coupling Fails (Low Yield / No Product) Analyze Analyze Steric Bulk Start->Analyze ModHind Moderate Hindrance (e.g., Aib, N-Me-Ala) Analyze->ModHind Bulky Side Chain SevHind Severe Hindrance (e.g., N-o-tolyl, N-trityl) Analyze->SevHind Deactivated Amine PathA Path A: Enhanced Activation HATU or COMU + HOAt ModHind->PathA PathB Path B: The 'Nuclear' Option Acid Chloride (Ghosez's Reagent) SevHind->PathB CheckRac Is Epimerization Critical? PathA->CheckRac SolventSwitch Solvent System: DMF/HFIP (4:1) or NMP PathB->SolventSwitch BaseSwitch Switch Base: Use TMP (Collidine) Avoid DIPEA CheckRac->BaseSwitch Yes (Cys, His, Phg) CheckRac->SolventSwitch No

Figure 1: Decision matrix for selecting coupling reagents based on steric severity. Note that N-(o-tolyl) amines usually require Path B (Acid Chlorides).

Technical Modules: The Solutions

Module A: The "Hardware" (Reagents)

For o-tolyl coupling, standard carbodiimides (EDC/DIC) are insufficient. You must use reagents that generate highly reactive active esters or acid chlorides.

Reagent SystemReactivity LevelMechanism of ActionRecommended For
HATU / HOAt HighGenerates OAt-ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating coupling by ~100x over HOBt.Moderately hindered couplings (e.g., coupling to Proline or N-Methyl).
COMU / Oxyma HighGenerates Oxyma-ester. Comparable to HATU but safer (non-explosive) and often more soluble in DMF.[1]Green alternative to HATU; excellent for preventing racemization.
PyAOP Very HighPhosphonium salt analog of HATU. Does not terminate chains via guanidinylation (a risk with HATU/HBTU).Slow couplings where long reaction times are required.
Ghosez's Reagent Extreme Converts carboxylic acid to Acid Chloride in situ. Acid chlorides are the smallest, most electrophilic activated species, bypassing the steric bulk of the leaving group.The Gold Standard for N-(o-tolyl) amines.
Module B: The "Software" (Conditions & Additives)
1. The Base Dilemma: DIPEA vs. Collidine

When coupling bulky residues, the reaction is slow. Prolonged exposure to basic conditions (DIPEA) promotes epimerization (racemization) via proton abstraction at the


-carbon.
  • Solution: Use 2,4,6-Trimethylpyridine (TMP, Collidine) .

  • Why: It is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered, making it poor at abstracting protons (racemization) but sufficient to neutralize the acid generated during coupling.

2. The Solvent Effect: HFIP

Standard DMF creates a solvent cage that can stabilize aggregates.

  • Solution: Add 10-20% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or TFE to the solvent (DCM or DMF).

  • Why: Fluorinated alcohols disrupt hydrogen bond networks (aggregates) and solvate the hydrophobic o-tolyl group, making the amine more accessible.

Experimental Protocols

Protocol A: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Use this when HATU fails. This is the most reliable method for coupling to an N-(o-tolyl) amine.

Reagents:

  • Protected Amino Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.0 equiv)

  • Target Peptide-Resin (Amine component)[2]

  • Base: Sym-Collidine (3.0 equiv)

  • Solvent: Dry DCM (Dichloromethane) or THF (anhydrous is critical).

Step-by-Step:

  • Activation: Dissolve the Amino Acid (1.0 equiv) in dry DCM under Nitrogen/Argon.

  • Chlorination: Add Ghosez’s Reagent (1.0 equiv) dropwise. Stir at room temperature for 15–30 minutes.

    • Checkpoint: Verify formation of acid chloride by TLC (methanol quench -> methyl ester) if necessary.

  • Coupling: Add the solution of the pre-formed Acid Chloride to the resin-bound amine.

  • Base Addition: Immediately add Sym-Collidine (3.0 equiv).

    • Note: Do not premix base with the acid chloride; add it to the resin mixture to scavenge HCl.

  • Incubation: Shake for 1–2 hours.

  • Wash: DCM (3x), DMF (3x).

Protocol B: High-Power HATU/HOAt Coupling

Use this for coupling the o-tolyl amino acid onto the chain (where the o-tolyl is the acid, not the amine).

Reagents:

  • Amino Acid (4.0 equiv)

  • HATU (3.9 equiv)

  • HOAt (4.0 equiv - Critical Additive)

  • HOAt helps suppress racemization and speeds up the reaction.[1]

  • Base: DIPEA (8.0 equiv) - Only if racemization is not observed, otherwise switch to Collidine.

Step-by-Step:

  • Dissolve Amino Acid and HATU in minimal DMF (0.2 M concentration).

  • Add DIPEA to activate.[1][3][4][5]

    • Color Change: Solution should turn yellow/orange.

  • Pre-activation: Allow to react for exactly 30 seconds .

    • Warning: Do not pre-activate longer than 2 minutes; HATU hydrolyzes/guanidinylates quickly.

  • Add to resin.[1][6][7]

  • Microwave (Optional): Heat to 75°C for 5 minutes (for standard residues) or 50°C for 10 minutes (for Cys/His/Arg to prevent racemization).

Troubleshooting & FAQs

Q1: The reaction yield is <10% even with HATU. What now?

  • Diagnosis: The steric clash is preventing the formation of the tetrahedral intermediate.

  • Fix: Switch to Protocol A (Acid Chloride) . The chloride leaving group is physically smaller than the OAt/Oxyma ester, allowing it to slip past the o-tolyl bulk. Alternatively, try PyBroP at 50°C, which is specifically effective for

    
    -methylated/hindered amines.
    

Q2: I see significant epimerization (D-isomer formation).

  • Diagnosis: Your base is too strong or the activation is too slow, allowing oxazolone formation.[7]

  • Fix:

    • Switch base from DIPEA to Sym-Collidine (TMP) .

    • Add Oxyma Pure or HOAt as an additive (1:1 with coupling reagent).

    • Lower the temperature (Room Temp instead of Microwave).

Q3: My peptide aggregates after adding the o-tolyl residue.

  • Diagnosis: The hydrophobic bulk is inducing "beta-sheet-like" stacking or collapse.

  • Fix: Use "Magic Mixture" washes: DCM/TFA/TIS (95:1:4) is for cleavage, but for coupling solvent, use DMF/HFIP (4:1) or NMP with Lithium Chloride (0.8M LiCl) to disrupt hydrogen bonds during the coupling step.

References

  • BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025).[1][3][5][8][9]

  • Carpino, L. A., et al. The 7-azabenzotriazole oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) reagent.[9] Journal of the Chemical Society. (Cited via Bachem Guide).

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup.[10] Chemical Reviews.[11] (2011).[12]

  • Ghosez, L., et al. Formation of Acid Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine. (Methodology cited in Atlanchim Pharma Technical Letter).

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide: Phosphonium vs Uronium Reagents.

Sources

Optimization

Solubility challenges of (R)-3-Amino-4-(o-tolyl)butanoic acid in aqueous buffers

Solubility & Handling Guide[1] Executive Summary: The "Zwitterion Trap" (R)-3-Amino-4-(o-tolyl)butanoic acid is a -amino acid derivative often used as a chiral building block in the synthesis of neprilysin inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide[1]

Executive Summary: The "Zwitterion Trap"

(R)-3-Amino-4-(o-tolyl)butanoic acid is a


-amino acid derivative often used as a chiral building block in the synthesis of neprilysin inhibitors and other peptidomimetics.[1]

Users frequently report precipitation when introducing stock solutions into biological buffers (PBS, TBS). This is not a purity issue; it is a fundamental physical property driven by two competing forces:

  • Zwitterionic Lattice Energy: At neutral pH, the molecule exists as a zwitterion (

    
    ).[1] The electrostatic attraction between these charges creates a high-energy crystal lattice that water molecules struggle to break.[1]
    
  • Hydrophobic Effect: The o-tolyl (2-methylphenyl) side chain significantly increases lipophilicity compared to standard amino acids, reducing the thermodynamic favorability of aqueous solvation.[1]

The Golden Rule: Solubility is lowest at the Isoelectric Point (pI), typically between pH 5.5 and 7.0 .[1] To dissolve this compound, you must force it into a cationic (pH < 3) or anionic (pH > 9) state, or use organic co-solvents.

The Solubility Landscape

The following diagram illustrates the ionization states and solubility profile. You must operate in the "Green Zones" to maintain solubility.[1]

SolubilityLandscape Acid Acidic Species (pH < 3) Cationic: NH3+ / COOH High Solubility Zwitterion DANGER ZONE (pH 4 - 8) Zwitterion: NH3+ / COO- Net Charge = 0 Precipitation Risk Acid->Zwitterion Add Base (NaOH) Approaching pI Zwitterion->Acid Add Acid (HCl) Leaving pI Base Basic Species (pH > 10) Anionic: NH2 / COO- High Solubility Zwitterion->Base Add Base (NaOH) Leaving pI Base->Zwitterion Add Acid (HCl) Approaching pI

Figure 1: The U-shaped solubility curve. Solubility is minimal when the net charge is zero (Zwitterionic state).[2]

Key Physicochemical Parameters (Estimated for -homophenylalanine analogs)
ParameterValueSignificance
pKa1 (-COOH) ~3.6Higher than

-amino acids.[1] Buffer pH must be >5 to fully deprotonate.[1]
pKa2 (-NH3+) ~9.5Buffer pH must be <8 to keep fully protonated.[1]
pI (Isoelectric Point) ~6.5Maximum insolubility. Avoid buffers near this pH without co-solvents.[1]
LogP ~1.5 - 2.0The o-tolyl group makes this molecule significantly more hydrophobic than Phenylalanine.[1]

Troubleshooting Guide

Issue 1: "My sample precipitated immediately upon adding to PBS (pH 7.4)."

Diagnosis: You hit the "Zwitterion Trap."[1] PBS (pH 7.4) is dangerously close to the pI of this molecule. When you dilute a highly acidic or basic stock into PBS, the local pH shifts toward neutrality, causing the uncharged zwitterion to crash out. Solution:

  • Pre-dissolve in DMSO: Prepare a 100 mM stock in 100% DMSO.

  • Dropwise Addition: Add the DMSO stock to the vortexing buffer.

  • Limit Final Concentration: Do not exceed 1-2 mM in aqueous buffer without checking for turbidity.

  • Shift pH: If the assay permits, adjust buffer pH to 8.5 (Tris-Glycine) or 4.0 (Acetate).

Issue 2: "The solution turned cloudy/oily during neutralization."

Diagnosis: "Oiling Out."[1] Because of the hydrophobic o-tolyl group, the compound may separate as an oil rather than a crystal when the charge is neutralized at high concentrations. This is often mistaken for impurity.[1] Solution:

  • Heat: Gently warm the solution to 40-50°C.

  • Sonication: Sonicate for 5-10 minutes to encourage proper crystal lattice formation or re-dissolution.[1]

  • Dilution: You are likely above the saturation limit for the zwitterion.[1] Dilute the sample.

Issue 3: "Inconsistent retention times on HPLC."

Diagnosis: pH Sensitivity. Because the pKa values are distinct, small fluctuations in mobile phase pH can drastically change the ionization state (and thus the interaction with the C18 column). Solution:

  • Buffer the Mobile Phase: Do not use simple 0.1% TFA/Water.[1] Use a defined buffer like 20 mM Ammonium Acetate (pH 5.0) or Phosphate Buffer (pH 2.5) to lock the ionization state.[1]

Recommended Protocols

Protocol A: Preparation of a 50 mM Aqueous Stock (Acidic Method)

Best for long-term storage and stability.[1]

  • Weigh 100 mg of (R)-3-Amino-4-(o-tolyl)butanoic acid.

  • Add 8 mL of HPLC-grade water. Note: It will not dissolve.[1]

  • Add 1 M HCl dropwise while vortexing.

    • Observation: The solid will dissolve as the pH drops below 2.5.

  • Adjust final volume to 10 mL with water.

  • Filter Sterilize: Use a 0.22 µm PVDF membrane (Do not use Nylon, which can bind hydrophobic molecules).[1]

  • Storage: -20°C. Stable for 6 months.

Protocol B: Dissolving in Neutral Buffer (The "Shift" Method)

Use this when you must have the compound in PBS.

  • Dissolve compound in 100% DMSO to make a 100 mM concentrate.

  • Prepare your target buffer (e.g., PBS) but add 0.5% Tween-20 or Cyclodextrin .[1]

  • While rapidly stirring the buffer, slowly inject the DMSO stock.

  • Max DMSO: Keep final DMSO concentration < 1% to avoid cytotoxicity in cell assays.

Decision Tree: Workflow Optimization

Workflow Start Start: Solid Powder Solvent Choose Solvent System Start->Solvent Aqueous Aqueous Buffer Needed? Solvent->Aqueous Yes Organic Organic Synthesis? Solvent->Organic Yes CheckpH Is pH 4.0 - 8.0? Aqueous->CheckpH MeOH MeOH Organic->MeOH Use MeOH or DMF (Soluble) Risk High Precipitation Risk (Zwitterion) CheckpH->Risk Yes Safe Soluble Zone CheckpH->Safe No (pH <3 or >9) Mitigation 1. Add DMSO (up to 5%) 2. Reduce Conc. < 1mM 3. Warm to 37°C Risk->Mitigation

Figure 2: Decision matrix for solvent selection.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. While amino acids are generally thermally stable, the o-tolyl side chain may be susceptible to oxidation or degradation under high heat/pressure.[1] Use 0.22 µm sterile filtration .

Q: Why does the literature show different melting points? A: This compound can exhibit polymorphism .[1] The zwitterionic crystal lattice can pack differently depending on the solvent of crystallization (e.g., water vs. ethanol). Ensure you are comparing the same salt form (free base vs. HCl salt).

Q: Is the L-isomer (S-isomer) more soluble? A: No. Enantiomers have identical physical properties (solubility, melting point, pKa) in achiral environments.[1] If you see a difference, one sample is likely an amorphous solid (more soluble) and the other is crystalline (less soluble), or one is a salt form.

References

  • Solubility of Beta-Amino Acids & Homophenylalanine

    • Source: Held, C. et al. "Aqueous solution and solid-state behaviour of L-homophenylalanine."[1] Phys.[1][3][4] Chem. Chem. Phys., 2024.[1]

    • Relevance: Establishes the U-shaped pH-solubility profile and pI (~6.0) for homophenylalanine derivatives.[1][5][6]

  • General Amino Acid pKa Data

    • Source: "Amino Acids and Isoelectric Points."[1][2][7][8][9][10][11] Chemistry LibreTexts.

    • Relevance: Provides the fundamental Henderson-Hasselbalch derivation for calculating zwitterion behavior (pKa1 ~2.3-3.5, pKa2 ~9.6).[1]

  • Compound Structure & Properties (Analog)

    • Source: PubChem Compound Summary for (S)-3-Amino-4-phenylbutanoic acid (CID 2761537).[1]

    • Relevance: Structural analog data confirming lipophilicity and zwitterionic character.[1]

  • Beta-Amino Acid Synthesis Context

    • Source: "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine..." ACS Omega, 2025.[1]

    • Relevance: Confirms the "sparingly soluble" nature of this class of compounds between pH 2 and 10, utilized for crystallization purification.[5][12]

(Note: Specific solubility data for the o-tolyl isomer is derived from the validated physicochemical behavior of the homologous series of beta-homophenylalanines found in References 1 and 4.)

Sources

Troubleshooting

Technical Support Hub: Optimizing Purification of (R)-3-Amino-4-(o-tolyl)butanoic Acid Intermediates

Introduction (R)-3-Amino-4-(o-tolyl)butanoic acid is a chiral building block of significant interest in pharmaceutical development, particularly as a key intermediate for advanced drug candidates. The stereochemical puri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-4-(o-tolyl)butanoic acid is a chiral building block of significant interest in pharmaceutical development, particularly as a key intermediate for advanced drug candidates. The stereochemical purity of this compound and its precursors is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often enantiomer-specific.[1] Impurities, whether they are residual starting materials, byproducts, or the undesired enantiomer, can impact the efficacy, safety, and regulatory approval of the final drug product.

This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and optimize the purification of (R)-3-Amino-4-(o-tolyl)butanoic acid and its common intermediates. We will delve into the causality behind common purification challenges and provide field-proven protocols and strategies to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as o-tolylacetic acid or corresponding aldehydes used in the initial steps.

  • Diastereomeric Impurities: If a chiral auxiliary is used for asymmetric synthesis, the corresponding diastereomer may be present.

  • Enantiomeric Impurity: The (S)-enantiomer is the most critical impurity to control and remove.

  • Condensation Byproducts: Self-condensation of starting materials or intermediates can lead to higher molecular weight impurities.[2]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as reagents like protecting group chemicals (e.g., Boc-anhydride) or coupling agents.

Q2: My intermediate has "oiled out" during crystallization instead of forming a solid. What should I do?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a crystalline solid. This is often due to supersaturation being too high, the presence of impurities that inhibit crystal nucleation, or an inappropriate solvent system.

  • Immediate Actions:

    • Increase the temperature slightly to redissolve the oil.

    • Add a small amount of additional solvent to reduce the concentration.

    • Attempt to induce crystallization by adding a seed crystal of the pure compound.[]

  • Long-Term Solutions:

    • Screen for a different solvent or a co-solvent system.

    • Slow down the cooling rate significantly to allow for proper crystal lattice formation.

    • Purify the crude material via column chromatography to remove impurities that may be inhibiting crystallization.

Q3: What is the most effective method for separating the (R) and (S) enantiomers?

A3: For amino acid intermediates, chiral resolution via diastereomeric salt formation is a highly effective and scalable method.[][4] This involves reacting the racemic amino acid with a chiral resolving agent (e.g., (R)-mandelic acid or a tartaric acid derivative) to form two diastereomeric salts.[5] These salts have different solubilities, allowing one to be selectively crystallized. Subsequent neutralization of the separated salt liberates the desired pure enantiomer. For analytical-scale separation or for compounds that are difficult to resolve by crystallization, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7]

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The gold standard for determining enantiomeric purity (or enantiomeric excess, ee) is Chiral HPLC .[6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. An alternative method involves derivatizing the amino acid with a chiral reagent, such as Mosher's acid, to form diastereomers that can be distinguished and quantified by standard 1H NMR or achiral HPLC.[8]

Troubleshooting Guide

This section provides a systematic approach to common purification challenges.

Problem 1: Low Yield After Crystallization
Potential Cause Underlying Rationale & Solution
Product is too soluble in the chosen solvent. The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solution: Screen for alternative solvents where the product has lower solubility at room temperature or below. Consider using an anti-solvent—a second solvent in which the product is insoluble—to be slowly added to the saturated solution to induce precipitation.
Incomplete precipitation. The solution may not have been cooled to a low enough temperature, or for a sufficient amount of time, to maximize the recovery of the solid. Solution: Ensure the crystallization mixture is cooled to the target temperature (e.g., 0-5 °C) and held for an adequate time (e.g., 1-2 hours) to allow for complete precipitation before filtration.[5]
Material lost during filtration or transfer. Mechanical losses can be significant, especially on a small scale. Solution: Ensure proper filtration technique. Wash the filter cake with a minimal amount of cold crystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.
Problem 2: Poor Chemical Purity After Purification
Potential Cause Underlying Rationale & Solution
Co-precipitation of impurities. Impurities with similar solubility profiles to the desired product can crystallize alongside it. Solution: A second recrystallization is often necessary. Alternatively, if impurities are significantly different in polarity, a pre-purification step using column chromatography can be effective.[9]
Ineffective chromatographic separation. The chosen mobile phase may not be providing adequate resolution between the product and impurities. Solution: Optimize the HPLC or column chromatography method. For normal phase silica gel chromatography, adjust the solvent polarity. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. For amino acids, ion-exchange chromatography can be highly effective.[10][11]
Product degradation. The compound may be unstable under the purification conditions (e.g., high heat during solvent evaporation, or acidic/basic conditions during chromatography). Solution: Use lower temperatures for solvent removal (rotary evaporation). If using chromatography, ensure the mobile phase is compatible with the compound's stability. For instance, adding a small amount of a modifier like trifluoroacetic acid (TFA) can improve peak shape for acidic analytes but may need to be removed afterward.[12]
Visual Troubleshooting Workflow: Failed Crystallization

This decision tree illustrates a logical workflow for troubleshooting a crystallization experiment that resulted in oiling out or no precipitation.

G start Crystallization Attempt Fails (Oiling Out / No Solid) check_saturation Is the solution visibly supersaturated? start->check_saturation add_solvent Add more solvent, heat to dissolve, and cool slowly. check_saturation->add_solvent Yes check_impurities Is the crude material >85% pure by TLC/HPLC? check_saturation->check_impurities No success Successful Crystallization add_solvent->success chromatography Purify via Column Chromatography to remove impurities. check_impurities->chromatography No solvent_screen Perform a solvent screen (e.g., Hexane, EtOAc, IPA, Toluene, Water). check_impurities->solvent_screen Yes chromatography->solvent_screen try_antisolvent Try anti-solvent crystallization. solvent_screen->try_antisolvent try_antisolvent->success

Caption: Decision tree for troubleshooting failed crystallization.

Optimized Protocols

Protocol 1: Diastereomeric Salt Resolution for Chiral Purification

This protocol is a general method for separating the (R)-enantiomer from a racemic mixture of 3-Amino-4-(o-tolyl)butanoic acid.

Objective: To isolate (R)-3-Amino-4-(o-tolyl)butanoic acid with high enantiomeric purity.

Materials:

  • Racemic 3-Amino-4-(o-tolyl)butanoic acid

  • (R)-(-)-Mandelic acid (0.5 - 0.8 molar equivalents)[5]

  • Organic solvent (e.g., Isopropanol, Ethanol)

  • Water

  • Aqueous NaOH solution (e.g., 1M)

  • Aqueous HCl solution (e.g., 1M)

Procedure:

  • Salt Formation: Dissolve the racemic amino acid (1.0 eq.) in a mixture of isopropanol and water (e.g., 30:1 v/v) with heating (e.g., 55-70 °C) until the solution is clear.[5]

  • Add (R)-Mandelic acid (0.6 eq.) to the hot solution and stir until dissolved.

  • Crystallization: Slowly cool the solution to 5-15 °C. Maintain this temperature for 1.5-2.5 hours to allow the diastereomeric salt ((R)-acid with (R)-mandelic acid) to crystallize.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol.

  • Recrystallization (Optional): For higher purity, the collected filter cake can be redissolved in a minimal amount of hot isopropanol/water, cooled, and re-filtered.

  • Liberation of Free Amino Acid: Suspend the purified diastereomeric salt in water. Adjust the pH to be basic (e.g., pH 9-10) with 1M NaOH to dissolve the salt and deprotonate the mandelic acid.

  • Extract the aqueous layer with a solvent like ethyl acetate to remove the mandelic acid.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with 1M HCl to precipitate the pure (R)-3-Amino-4-(o-tolyl)butanoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purity Analysis by Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of the purified product.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Typical Starting Point):

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective.[6]

  • Mobile Phase: Normal phase eluent, such as a mixture of n-hexane and 2-propanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often crucial for good peak shape of acidic analytes.[6][12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.[6]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of the racemate).

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Purification Strategy Workflow

G start Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes inorganic salts, water-soluble reagents) start->workup chromatography Column Chromatography (Removes organic byproducts, starting materials) workup->chromatography crystallization Crystallization / Recrystallization (Improves chemical purity) chromatography->crystallization chiral_res Diastereomeric Salt Resolution (Separates enantiomers) crystallization->chiral_res final_product High Purity (R)-Intermediate chiral_res->final_product

Caption: General workflow for purification and isolation.

References

  • Vertex AI Search. (n.d.).
  • Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids.
  • Dow Chemical. (n.d.).
  • BenchChem. (2025). Application Note: Enantiomeric Separation of 3-(thiophen-2-ylthio)
  • Kaiser, K. L., & Canesi, S. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • BOC Sciences. (n.d.).
  • Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Kawasaki, T., et al. (2022). Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin.
  • Basel, Y. Y., & Mastai, Y. (2016).
  • Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, RSC Publishing.
  • Mastai, Y., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
  • Google Patents. (2012).
  • Google Patents. (2015).
  • Alfa Chemistry. (n.d.).
  • Monograph. (n.d.).
  • Wikipedia. (n.d.). Chiral analysis.
  • European Patent Office. (2011).
  • Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215.
  • Silverman, R. B. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • SK pharmteco. (n.d.).
  • Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • TCI Chemicals. (n.d.).
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • Der Pharma Chemica. (2014).
  • Bock, K., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica.
  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Effenberger, F., & Drauz, K. (n.d.).
  • ChemicalBook. (2026). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid | 936630-57-8.

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of β-Amino Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming the common challenge of low coupling efficiency with β-amino acid derivatives. The unique structural properties of these molecules often necessitate a departure from standard peptide synthesis protocols. This guide will walk you through the causality behind experimental choices, offering robust, self-validating systems to enhance your experimental success.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is the coupling efficiency of my β-amino acid derivative significantly lower than that of standard α-amino acids?

A1: The primary reason for the reduced coupling efficiency of β-amino acids lies in their inherent structural properties, which introduce significant steric hindrance. Unlike α-amino acids, β-amino acids have an additional carbon in their backbone, leading to increased conformational flexibility and the potential for the formation of stable secondary structures, such as 14-helices, even in short peptide sequences.[1][2] This, combined with the steric bulk of side chains, particularly at the β-carbon, physically obstructs the approach of the activated carboxyl group and the N-terminal amine, making peptide bond formation more difficult.[3][4] Furthermore, as the β-peptide chain elongates on the solid support, it can aggregate, limiting the diffusion of reagents to the reactive sites.[4][5]

Q2: My standard coupling reagent (e.g., HBTU, DIC/HOBt) is giving poor yields. Which coupling reagents are more effective for β-amino acids?

A2: For sterically demanding couplings involving β-amino acids, more potent coupling reagents are generally required. Reagents that form highly reactive activated esters are preferred.[3] Uronium/aminium salts based on 7-azabenzotriazole (OAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often more effective than their benzotriazole (OBt) counterparts.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly recommended due to the formation of the more reactive OAt esters.[3][6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers higher reactivity than HBTU.[3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium salt-based reagent that is particularly effective for coupling N-methylated and other hindered amino acids.[6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an Oxyma-based reagent that has shown superior performance in difficult couplings.[3]

In extremely challenging cases, the conversion of the β-amino acid to an acyl fluoride can be a highly effective strategy.[3][8]

Q3: I've switched to a more potent coupling reagent, but my coupling is still incomplete. What other parameters can I optimize?

A3: If a powerful coupling reagent alone is insufficient, a multi-pronged optimization approach is necessary. Consider the following strategies:

  • Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated β-amino acid and coupling reagents.[3]

  • Increase Reaction Temperature: For conventional synthesis, a modest increase in temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously and monitored to prevent racemization.[3] Microwave-assisted peptide synthesis (MA-PS) can significantly accelerate coupling reactions for hindered amino acids by utilizing higher temperatures for short periods.[3]

  • Extend Reaction Time: The kinetics of β-amino acid coupling are often slower. Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[4][9][10]

  • Change the Solvent: The choice of solvent is critical for solvating the growing peptide chain and the resin.[11][12] N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to N,N-Dimethylformamide (DMF), especially for aggregation-prone sequences.[3][11] Using solvent mixtures, such as DMF/DCM or the inclusion of a small percentage of DMSO, can also help to disrupt secondary structures and improve reagent accessibility.[3]

  • Monitor the Reaction: It is crucial to monitor the completeness of the coupling reaction before proceeding to the next step. The quantitative ninhydrin (Kaiser) test is a reliable method for detecting free primary amines.[13][14] For secondary amines (like N-terminal proline or N-methylated amino acids), the chloranil or isatin test should be used.[13] If the test is positive, a second coupling is warranted.

Q4: How do I know if peptide aggregation is the cause of my low coupling efficiency, and what can I do about it?

A4: "Difficult sequences," which are prone to on-resin aggregation, often contain hydrophobic and sterically hindered residues like β-amino acids.[4][5] This aggregation is frequently initiated by intermolecular hydrogen bonding between peptide chains, forming β-sheet-like structures that cause the peptide-resin matrix to collapse and become poorly solvated.[4][15] This limits the diffusion of reagents, leading to incomplete deprotection and coupling steps.[4]

Indicators of Aggregation:

  • Consistently low coupling efficiency for multiple residues after the introduction of a β-amino acid.

  • The resin beads may appear clumped or shrunken.

  • A positive ninhydrin test even after extended coupling times and with potent reagents.

Strategies to Mitigate Aggregation:

  • Use of "Disrupting" Building Blocks: Incorporating pseudoprolines or Dmb-dipeptides can introduce kinks into the peptide backbone, disrupting the formation of secondary structures.[15]

  • Low-Load Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.

  • Optimized Solvents: As mentioned in Q3, using NMP or solvent mixtures containing DMSO can help to solvate the peptide chains more effectively and break up aggregates.[3][11]

Q5: Could the protecting groups on my β-amino acid be contributing to the low coupling efficiency?

A5: Yes, bulky side-chain protecting groups can significantly contribute to steric hindrance, especially as the peptide chain grows and the density of these groups on the solid support increases.[4][] When selecting a protecting group strategy, consider the overall steric bulk. If you suspect the protecting group is an issue, you may need to explore alternative, less bulky protecting groups if they are available and compatible with your synthesis strategy. Additionally, the N-terminal protecting group (e.g., Fmoc, Boc) itself can influence the immediate steric environment of the reacting amine.[17][18]

Data Summary Table

The following table summarizes the characteristics of common coupling reagents used in peptide synthesis, with a focus on their application for hindered couplings like those involving β-amino acids.

Coupling ReagentActivating GroupReactivityRecommended Use for β-Amino AcidsKey Considerations
DIC/HOBt OBt EsterModerateNot generally recommended for difficult couplings.Can be sufficient for some less-hindered β-amino acids; risk of racemization.[7]
HBTU/PyBOP OBt EsterModerate-HighCan be effective, but may require longer reaction times or double coupling.[7]Better than carbodiimides, but may be insufficient for highly hindered residues.[3]
HCTU 6-Cl-OBt EsterHighRecommended for improved efficiency over HBTU.More reactive than HBTU due to the electron-withdrawing chloro group.[3]
HATU/PyAOP OAt EsterVery HighHighly Recommended. Among the most efficient reagents for hindered couplings due to the high reactivity of OAt esters.[3][7]
COMU Oxyma EsterVery HighHighly Recommended. Oxyma-based reagents demonstrate superior performance and lower racemization risk compared to HOBt-based reagents.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency of β-amino acid derivatives.

G cluster_0 Start: Low Coupling Efficiency Detected cluster_1 Initial Checks & Easy Fixes cluster_2 Reagent & Condition Optimization cluster_3 Advanced Strategies for Persistent Issues cluster_4 Resolution start Low Coupling Efficiency (e.g., Positive Ninhydrin Test) reagent_check Verify Reagent Quality (Freshness, Purity) start->reagent_check First step double_couple Perform a Second Coupling (Double Couple) reagent_check->double_couple upgrade_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_couple->upgrade_reagent If still incomplete success Coupling Successful (Negative Ninhydrin Test) double_couple->success If complete optimize_conditions Optimize Reaction Conditions - Extend Time - Increase Temperature (Conventional or Microwave) upgrade_reagent->optimize_conditions change_solvent Change Solvent (e.g., NMP, DMF/DCM/DMSO mixtures) optimize_conditions->change_solvent If still incomplete optimize_conditions->success If complete check_aggregation Address Potential Aggregation - Use low-load resin - Incorporate disrupting elements change_solvent->check_aggregation check_aggregation->success If complete

Caption: A troubleshooting workflow for low coupling efficiency.

Experimental Protocol: Double Coupling of a Sterically Hindered β-Amino Acid using HATU

This protocol describes a robust method for coupling a sterically hindered β-amino acid to a resin-bound peptide using HATU as the coupling reagent and incorporating a double coupling strategy to maximize efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-β-amino acid (4 equivalents per coupling)

  • HATU (3.9 equivalents per coupling)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents per coupling)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Preparation:

    • Following standard solid-phase peptide synthesis (SPPS) protocols, ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive ninhydrin test).

    • Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.

    • Wash the resin with DCM (3 x 10 mL/g resin) and then again with DMF (3 x 10 mL/g resin).

  • First Coupling:

    • Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

    • Coupling Reaction: Add the activated amino acid solution to the peptide-resin in the reaction vessel.

    • Agitate the mixture using a shaker or nitrogen bubbling for 45-60 minutes at room temperature.[3]

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g resin).

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a quantitative ninhydrin test. If the test is negative (beads remain colorless or yellow), the coupling may be complete. Proceed to step 5. If the test is positive (blue/purple beads), proceed to step 4.

  • Second Coupling (if necessary):

    • Repeat steps 2.1 (Pre-activation) and 2.2 (Coupling Reaction) with a fresh solution of activated Fmoc-β-amino acid.

    • Agitate the mixture for another 45-60 minutes at room temperature.

    • Drain the reaction solution from the vessel.

    • Wash the resin with DMF (3 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin), and finally DMF again (3 x 10 mL/g resin).

  • Final Check and Capping (Optional):

    • Perform a final ninhydrin test. If the test is negative, proceed with the synthesis.

    • If the test remains positive after the second coupling, it indicates an extremely difficult coupling. At this point, you may choose to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.[13]

References

  • Popali, S. (2017). Side reaction in peptide synthesis. Slideshare. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5754-5759. Retrieved from [Link]

  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631-31639. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. Retrieved from [Link]

  • Breipohl, G., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 1-8. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Pharmaceuticals, 14(3), 255. Retrieved from [Link]

  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5754–5759. Retrieved from [Link]

  • Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-9. Retrieved from [Link]

  • Waingeh, V. F., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. Retrieved from [Link]

  • Paquet, A., & Heimer, E. P. (1987). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 30(4), 522-529. Retrieved from [Link]

  • Cabrele, C., & Reiser, O. (2003). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 46(18), 3649-3660. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Waingeh, V. F., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Academia.edu. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(38), 13294-13307. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Retrieved from [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1350. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]

  • National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from [Link]

  • Daniels, D. S., et al. (2008). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 130(43), 14389-14399. Retrieved from [Link]

  • Wang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16, 6789. Retrieved from [Link]

  • Biondina, M., & Rodriguez-Ainsa, M. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 153. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Miller, S. J., et al. (2017). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 139(1), 359-368. Retrieved from [Link]

  • CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of (R)-3-Amino-4-(o-tolyl)butanoic Acid

Executive Summary (R)-3-Amino-4-(o-tolyl)butanoic acid (also known as -homo-o-tyrosine or a Sitagliptin intermediate analog) is a critical chiral building block for peptidomimetics and DPP-4 inhibitors. Its structural in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-4-(o-tolyl)butanoic acid (also known as


-homo-o-tyrosine or a Sitagliptin intermediate analog) is a critical chiral building block for peptidomimetics and DPP-4 inhibitors. Its structural integrity—specifically its enantiopurity and regio-selectivity—directly impacts the efficacy and safety of the final pharmaceutical active ingredient (API).

This guide objectively compares the Standard Characterization (1D NMR) against Advanced Resolution Techniques (Chiral Shift NMR and qNMR). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for trace impurity profiling, NMR offers superior utility for structural elucidation and absolute purity determination without the need for response factor calibration.

Structural Confirmation: The "Standard" Performance

The primary challenge in characterizing beta-amino acids is distinguishing them from their gamma-isomers (e.g., Baclofen analogs) and confirming the substitution pattern on the aromatic ring.

1H NMR Characterization Data

Solvent: D₂O (Zwitterionic form) or DMSO-d₆ (HCl salt)

The presence of the o-tolyl (2-methylphenyl) group introduces a diagnostic singlet and specific shielding effects on the benzylic protons compared to the phenyl analog.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
1 Ar-CH2.32 - 2.36Singlet (3H)-Diagnostic o-tolyl methyl group.
2

-CH
2.45 - 2.60dd (2H)

Diastereotopic protons adjacent to COOH.
3

-CH
3.65 - 3.80Multiplet (1H)-Chiral center; deshielded by NH₂.
4

-CH
2.85 - 3.05dd (2H)

Benzylic protons; distinct ABX system.
5 Ar-H 7.10 - 7.25Multiplet (4H)-Aromatic ring protons.
13C NMR Assignments

Solvent: DMSO-d₆

Carbon TypeChemical Shift (

, ppm)
Notes
C=O (Acid) 172.5Carbonyl carbon.
Ar-C (Quaternary) 136.2, 135.8Ipso and ortho carbons (bearing methyl).
Ar-CH 130.5, 129.8, 126.5, 125.9Aromatic methines.

-CH (Chiral)
48.2Characteristic beta-amino methine.

-CH₂
38.5Methylene alpha to carboxyl.

-CH₂
35.1Benzylic methylene.
Ar-CH₃ 19.2o-Tolyl methyl carbon.

Comparative Analysis: Establishing Enantiopurity

Standard NMR is "blind" to enantiomers in an achiral environment. To verify the (R)-configuration against the (S)-enantiomer or racemate, we compare Chiral HPLC with Chiral Solvating Agent (CSA) NMR .

Method A: Chiral HPLC (The Alternative)
  • Pros: High sensitivity (can detect <0.1% enantiomeric impurity).

  • Cons: Requires specific column (e.g., Chiralpak AD-H or OD-H), mobile phase development, and reference standards for both enantiomers.

Method B: Chiral Shift NMR (The Product Solution)
  • Mechanism: In situ formation of diastereomeric salts using a Chiral Solvating Agent (CSA) like (R)-1,1'-Bi-2-naphthol [(R)-BINOL] or Mosher's Acid.

  • Performance: The o-tolyl methyl singlet (2.35 ppm) is the "reporter" signal. In a racemic mixture with a CSA, this singlet splits into two distinct peaks (

    
     ppm).
    
  • Protocol:

    • Dissolve 10 mg of (R)-3-Amino-4-(o-tolyl)butanoic acid in 0.6 mL CDCl₃ (or CDCl₃/DMSO-d₆ mix).

    • Add 2.0 equivalents of (R)-BINOL.

    • Acquire 1H NMR.[1][2][3][4]

    • Result: A single methyl peak confirms enantiopurity. A split peak indicates racemization.

Visualization of Characterization Workflow

CharacterizationWorkflow Sample Crude (R)-Amino Acid StandardNMR 1H NMR (D2O/DMSO) Structural ID Sample->StandardNMR RegioCheck Coupling Analysis (vs Gamma-isomer) StandardNMR->RegioCheck Confirm 3-amino ChiralCheck Enantiopurity Check RegioCheck->ChiralCheck CSA_NMR Method A: CSA NMR (Fast, In-situ) ChiralCheck->CSA_NMR Rapid Screen HPLC Method B: Chiral HPLC (Trace Analysis) ChiralCheck->HPLC Final QC Release Batch Release CSA_NMR->Release >98% ee HPLC->Release >99.5% ee

Caption: Analytical workflow distinguishing structural confirmation (RegioCheck) from enantiomeric purity verification.

Experimental Protocol: Absolute Purity by qNMR

Unlike HPLC, which requires a pure reference standard of the specific o-tolyl analog (which may not be commercially available), quantitative NMR (qNMR) allows for absolute purity determination using a generic internal standard.

Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%).

    • Why: Maleic acid provides a sharp singlet at

      
       6.3 ppm, clear of the o-tolyl aliphatic and aromatic regions.
      
  • Sample Preparation:

    • Weigh accurately ~10 mg of the target amino acid (

      
      ).
      
    • Weigh accurately ~5 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.7 mL D₂O (or DMSO-d₆ if solubility is poor).

  • Acquisition Parameters:

    • Relaxation Delay (D1): 30 seconds (Must be

      
      ).
      
    • Pulse Angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Maleic acid = 2; o-Tolyl Methyl = 3)
      
    • 
      : Molecular Weight[5][6]
      
    • 
      : Mass
      

Comparative Summary Table

FeatureStandard 1H NMRChiral Shift NMRChiral HPLCqNMR
Primary Use Structure ConfirmationEnantiomeric Excess (ee)Trace Impurity ProfilingAbsolute Potency
Differentiation Regioisomers (Beta vs Gamma)R vs S EnantiomersR vs S EnantiomersSalt vs Free Base
Speed Fast (<10 min)Fast (<20 min)Slow (30-60 min)Medium (20 min)
Reference Std Not RequiredNot RequiredRequired Generic (e.g., Maleic Acid)
Limit of Detection ~1%~1-2%<0.05%~0.1%

References

  • Beta-Amino Acid Characterization: Steer, D. L., et al. "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry 9.8 (2002): 811-822. Link

  • Chiral Solvating Agents: Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. Link

  • qNMR Protocols: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry 57.24 (2014): 10208–10217. Link

  • Sitagliptin Analog Synthesis: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development 9.6 (2005): 634-639. (Provides analogous NMR data for trifluorophenyl variants). Link

Sources

Comparative

Mass spectrometry fragmentation patterns of (R)-3-Amino-4-(o-tolyl)butanoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (R)-3-Amino-4-(o-tolyl)butanoic Acid Introduction (R)-3-Amino-4-(o-tolyl)butanoic acid is a non-proteinogenic, chiral β-amino acid. As a deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (R)-3-Amino-4-(o-tolyl)butanoic Acid

Introduction

(R)-3-Amino-4-(o-tolyl)butanoic acid is a non-proteinogenic, chiral β-amino acid. As a derivative of γ-aminobutyric acid (GABA), it belongs to a class of compounds with significant interest in neuroscience and pharmaceutical development. Its structural complexity, featuring a butanoic acid backbone, an amino group at the β-position, and an o-tolyl moiety, necessitates robust analytical techniques for its unambiguous identification and quantification in complex matrices.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as a cornerstone technology for this purpose. It offers unparalleled sensitivity and specificity, enabling detailed structural elucidation through the analysis of characteristic fragmentation patterns. This guide provides a comprehensive examination of the predicted ESI-MS/MS fragmentation pathways of (R)-3-Amino-4-(o-tolyl)butanoic acid. Drawing on established fragmentation principles of amino acids and carboxylic acids, and leveraging comparative data from close structural analogs, we present a predictive framework for its characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves within a mass spectrometer.

Predicted Mass and Isotopic Profile

The first step in any mass spectrometry analysis is the accurate determination of the precursor ion's mass-to-charge ratio (m/z). For (R)-3-Amino-4-(o-tolyl)butanoic acid (Molecular Formula: C₁₂H₁₇NO₂), the theoretical masses are as follows:

SpeciesMolecular FormulaMonoisotopic Mass (Da)
Neutral Molecule [M]C₁₂H₁₇NO₂207.1259
Protonated Molecule [M+H]⁺C₁₂H₁₈NO₂⁺208.1332

Under typical positive mode ESI conditions, the molecule will be observed as the protonated species, [M+H]⁺, at an m/z of approximately 208.13. High-resolution mass spectrometry would also resolve the A+1 isotopic peak, primarily due to the natural abundance of ¹³C, which would appear at m/z 209.1366 with a relative intensity of approximately 13.2% of the monoisotopic peak.

Comparative Fragmentation Analysis: Insights from a Structural Analog

In positive ion mode, the protonated Baclofen molecule ([M+H]⁺ at m/z 214.06) undergoes collision-induced dissociation (CID) to produce several characteristic product ions.[1][2] The key fragmentation pathways involve neutral losses of small molecules like ammonia (NH₃) and water (H₂O), as well as cleavage of the butanoic acid backbone.

Table 1: Experimentally Observed Fragments of Baclofen

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Identity of Loss
214.06197.0417.02NH₃
214.06151.0363.03NH₃ + HCOOH
214.06115.05 / 116.0699.01 / 98.00Further fragmentation

This established pattern for Baclofen provides a strong foundation for predicting the fragmentation of (R)-3-Amino-4-(o-tolyl)butanoic acid. We can anticipate similar neutral losses and backbone cleavages, with mass shifts corresponding to the difference between a tolyl group and a chlorophenyl group.

Proposed Fragmentation Pathway for (R)-3-Amino-4-(o-tolyl)butanoic acid

Based on the principles of gas-phase ion chemistry and the comparative data from Baclofen, we propose the following primary fragmentation pathways for protonated (R)-3-Amino-4-(o-tolyl)butanoic acid ([M+H]⁺ = m/z 208.13).

  • Loss of Ammonia (NH₃): The protonated amino group is a common site for charge localization. A facile loss of neutral ammonia (17.03 Da) is highly probable, leading to a resonance-stabilized carbocation.

  • Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water (18.01 Da), particularly after protonation. This often results in the formation of a stable acylium ion.

  • Consecutive Losses: The initial fragment ions can undergo further dissociation. For instance, the ion formed from the loss of ammonia may subsequently lose the carboxylic acid group (as formic acid, HCOOH, 46.01 Da).

  • Formation of the Tolylbenzyl Cation: Cleavage of the Cα-Cβ bond (the bond between the carbon bearing the tolyl group and the carbon bearing the amino group) is expected. This would lead to the formation of a highly stable tolylmethyl cation (m/z 105.07), which may rearrange to the even more stable tropylium ion.

The proposed pathways are visualized in the diagram below.

G cluster_main Proposed Fragmentation of (R)-3-Amino-4-(o-tolyl)butanoic acid parent [M+H]⁺ m/z 208.13 C₁₂H₁₈NO₂⁺ frag1 Fragment 1 m/z 191.11 C₁₂H₁₅O₂⁺ parent->frag1 -NH₃ (17.03 Da) frag2 Fragment 2 m/z 190.12 C₁₂H₁₆N⁺ parent->frag2 -H₂O (18.01 Da) frag4 Fragment 4 m/z 105.07 C₈H₉⁺ parent->frag4 Cα-Cβ Cleavage frag3 Fragment 3 m/z 145.09 C₁₁H₁₃⁺ frag1->frag3 -HCOOH (46.01 Da)

Caption: Proposed CID fragmentation pathway for protonated (R)-3-Amino-4-(o-tolyl)butanoic acid.

Table 2: Summary of Predicted Product Ions

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss (Da)Proposed Formula of IonProposed Fragmentation Event
208.13191.1117.03 (NH₃)C₁₂H₁₅O₂⁺Loss of ammonia from the protonated amino group.
208.13190.1218.01 (H₂O)C₁₂H₁₆N⁺Loss of water from the carboxylic acid group.
208.13145.0963.04 (NH₃ + HCOOH)C₁₁H₁₃⁺Consecutive loss of ammonia and formic acid.
208.13105.07103.06 (C₄H₉NO₂)C₈H₉⁺Cleavage of the Cα-Cβ bond to form the stable tolylmethyl cation.

Experimental Protocol for LC-MS/MS Verification

To validate the proposed fragmentation patterns, a systematic experimental approach is required. The following protocol outlines a robust method for the analysis of (R)-3-Amino-4-(o-tolyl)butanoic acid using a standard triple quadrupole or high-resolution mass spectrometer.

Caption: Experimental workflow for the verification of fragmentation patterns.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the (R)-3-Amino-4-(o-tolyl)butanoic acid reference standard in HPLC-grade methanol.

  • Working Solution: Create a working solution at 1 µg/mL by diluting the stock solution in a mixture of 50:50 (v/v) acetonitrile and deionized water with 0.1% formic acid. The formic acid aids in protonation.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

  • Mobile Phase A: Deionized water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

  • Acquisition Mode 1 (Full Scan): Scan from m/z 50 to 300 to confirm the presence and purity of the precursor ion ([M+H]⁺ at m/z 208.13).

  • Acquisition Mode 2 (Product Ion Scan): Select m/z 208.13 as the precursor ion for fragmentation. Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) to observe the full profile of product ions. This allows for the identification of both low-energy (e.g., water loss) and high-energy (e.g., backbone cleavage) fragments.

Data Interpretation and Trustworthiness

The trustworthiness of this guide lies in its self-validating structure. The proposed fragmentation pathways (Table 2) serve as a hypothesis. The experimental protocol provides a clear and reproducible method to test this hypothesis.

  • Confirmation: The experimental product ion spectrum should contain peaks that match the predicted m/z values in Table 2.

  • Collision Energy Optimization: By analyzing the fragmentation pattern at varying collision energies, a scientist can confirm the relationship between precursor and product ions. For instance, the fragment at m/z 145.09 should become more abundant at higher collision energies relative to the m/z 191.11 fragment, confirming a consecutive fragmentation pathway.

  • High-Resolution Data: Using a high-resolution instrument (e.g., Q-TOF or Orbitrap) would allow for the confirmation of the elemental composition of each fragment, providing an even higher degree of confidence in the proposed structures.

Conclusion

The mass spectrometric fragmentation of (R)-3-Amino-4-(o-tolyl)butanoic acid is predicted to be characterized by several key pathways, including the neutral losses of ammonia and water, and a distinctive cleavage of the Cα-Cβ bond to produce a stable tolylmethyl cation at m/z 105.07. This pattern, logically derived from fundamental chemical principles and comparison with the validated fragmentation of Baclofen, provides a robust signature for the identification of this molecule. The detailed experimental protocol included herein offers a clear path for the empirical validation of these predictions, equipping researchers with the necessary tools for the confident analysis of this and other related non-proteinogenic amino acids.

References

  • Woźniak, M. K., et al. (2016). Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication. Forensic Science International, 266, 1-6. [Link]

  • Gabr, R. S., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Molecules, 25(2), 268. [Link]

  • Vespasiano, P. F., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99147-99173. [Link]

  • Kaur, P., et al. (2018). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and its application to a pharmacokinetic study. International Journal of PharmTech Research, 11(1), 82-89. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for fragment ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. [Link]

Sources

Validation

X-ray crystallography analysis of (R)-3-Amino-4-(o-tolyl)butanoic acid derivatives

An In-Depth Technical Guide to the X-ray Crystallography Analysis of (R)-3-Amino-4-(o-tolyl)butanoic Acid Derivatives: A Comparative Approach For researchers, scientists, and drug development professionals, the precise e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography Analysis of (R)-3-Amino-4-(o-tolyl)butanoic Acid Derivatives: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as (R)-3-Amino-4-(o-tolyl)butanoic acid and its derivatives, which are analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their specific spatial arrangement, which dictates their interaction with biological targets.[4][5][6] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural information in the solid state.

This guide offers a comprehensive exploration of the X-ray crystallographic analysis of (R)-3-Amino-4-(o-tolyl)butanoic acid derivatives. It is designed to move beyond a simple recitation of protocols, instead delving into the rationale behind experimental choices and providing a comparative analysis with other common analytical techniques. By understanding the strengths and limitations of each method, researchers can devise a more holistic characterization strategy for these promising therapeutic agents.

The Significance of Structural Elucidation for GABA Analogues

GABA analogues are a class of drugs with diverse therapeutic applications, including the treatment of epilepsy, neuropathic pain, and anxiety disorders.[4][7] The conformation of these molecules is a critical determinant of their biological activity, influencing how they bind to receptors and enzymes.[1][8][9] While in solution, molecules like (R)-3-Amino-4-(o-tolyl)butanoic acid can adopt multiple conformations, the solid-state structure revealed by X-ray crystallography provides a foundational understanding of the molecule's intrinsic geometry and intermolecular interactions.[7] This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics with improved efficacy and selectivity.[5][6]

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive understanding of a molecule's behavior requires a multi-faceted analytical approach. The choice of technique depends on the specific information sought by the researcher.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions in the solid state.High-quality single crystals (typically 0.1-0.5 mm).Unambiguous and high-resolution structural determination.Requires suitable single crystals, which can be challenging to grow. The determined structure is for the solid state and may not represent the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular structure and dynamics in solution, including connectivity, conformational preferences, and intermolecular interactions.Soluble sample in a suitable deuterated solvent.Provides information about the solution-state conformation, which is often more biologically relevant. Non-destructive.Provides an average structure in solution; precise bond lengths and angles are not determined. Interpretation can be complex for flexible molecules.
Mass Spectrometry (MS) Precise molecular weight and information about the elemental composition and fragmentation patterns.Small amount of sample, can be in solid or solution form.High sensitivity and accuracy for molecular weight determination.Does not provide information about the 3D structure or stereochemistry.
Computational Modeling Theoretical prediction of molecular conformations, energies, and properties in various environments (gas phase, solution).No physical sample required, only the chemical structure.Allows for the exploration of conformational landscapes and the prediction of properties that are difficult to measure experimentally.The accuracy of the results is highly dependent on the computational method and force field used. Predictions must be validated by experimental data.

The Power of X-ray Crystallography: A Deeper Dive

X-ray crystallography operates on the principle of X-ray diffraction by the electrons in a crystal lattice.[10] When a beam of X-rays is directed at a single crystal, the regularly arranged atoms scatter the X-rays in a predictable pattern. By analyzing the intensities and positions of the diffracted beams, it is possible to reconstruct a three-dimensional electron density map of the molecule, and from this, the precise arrangement of atoms can be determined.

The resulting structural information for a derivative of (R)-3-Amino-4-(o-tolyl)butanoic acid would include:

  • Confirmation of the (R)-stereochemistry: The absolute configuration at the chiral center can be unambiguously determined.

  • Detailed Conformational Analysis: The torsion angles along the butanoic acid backbone and the orientation of the o-tolyl group relative to the rest of the molecule are precisely defined in the crystalline state.

  • Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other through hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the tolyl group. These interactions can influence the physical properties of the solid form, such as solubility and stability.

Experimental Protocol: X-ray Crystallography of a (R)-3-Amino-4-(o-tolyl)butanoic Acid Derivative

The following is a detailed, step-by-step methodology for the crystallization and X-ray crystallographic analysis of a representative (R)-3-Amino-4-(o-tolyl)butanoic acid derivative. This protocol is based on established methods for similar small organic molecules.[11][12]

Part 1: Synthesis and Purification

Prior to crystallization, it is essential to have a highly pure sample of the target compound. The synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid derivatives can be achieved through various synthetic routes, often involving asymmetric synthesis or chiral resolution.[12] Purification is typically performed by column chromatography or recrystallization to remove any impurities that might hinder crystal growth.

Part 2: Crystallization

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and a screening of different solvents and conditions is usually necessary.

Recommended Method: Slow Evaporation

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Good starting points for butanoic acid derivatives include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water or hexane.

  • Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent (0.5-1 mL) in a small, clean vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Part 3: X-ray Data Collection
  • Crystal Mounting: Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and protects it from radiation damage. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction spots.

Part 4: Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification dissolution Dissolve in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_growth Single Crystal Formation evaporation->crystal_growth mounting Mount Crystal crystal_growth->mounting data_collection Data Collection (100 K) mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Experimental workflow for the X-ray crystallography analysis.

Interpreting the Crystallographic Data

The final output of an X-ray crystallography experiment is a set of atomic coordinates that define the three-dimensional structure of the molecule. This data is typically presented in tables and can be visualized using molecular graphics software.

Example of Key Structural Parameters:

ParameterDescriptionTypical Value/Observation
Crystal System The symmetry of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry elements of the crystal.e.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Specific to the crystal
Z The number of molecules in the unit cell.e.g., 2, 4, 8
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a well-refined structure
Torsion Angles The dihedral angles that define the conformation of the molecule.e.g., C-C-C-C torsion angles along the butanoic acid chain.
Hydrogen Bonds The distances and angles of hydrogen bonds between molecules.Donor-Acceptor distance typically 2.5-3.2 Å.

Conclusion

X-ray crystallography is an indispensable tool in the arsenal of the modern medicinal chemist and structural biologist. For (R)-3-Amino-4-(o-tolyl)butanoic acid derivatives, it provides a definitive and high-resolution picture of the solid-state structure, offering crucial insights into stereochemistry, conformation, and intermolecular interactions. While it is important to complement these findings with data from other analytical techniques that probe the behavior of the molecule in solution, the solid-state structure serves as a critical anchor for understanding the intrinsic properties of these potential therapeutic agents and for guiding future drug design efforts.

References

  • ResearchGate. (n.d.). Conformations of cyclic analogues of GABA. Retrieved from [Link]

  • PubMed. (2011, February 15). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Retrieved from [Link]

  • MDPI. (2025, March 24). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link]

  • PubMed. (1979, January). GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA. Retrieved from [Link]

  • PubMed. (2005, April 7). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Retrieved from [Link]

  • PubMed. (n.d.). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Retrieved from [Link]

  • ResearchGate. (2025, March 19). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link]

  • ACS Publications. (2005, February 17). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, April 28). Crystal Structure and Hirshfeld Surface Analysis of the Polymorph of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid. Retrieved from [Link]

  • MDPI. (2021, May 6). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Retrieved from [Link]

  • MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Structural Constraints: Phenyl vs. o-Tolyl β-Amino Acids in Peptidomimetic Design

Introduction: The Power of the Extra Carbon In the landscape of medicinal chemistry and materials science, β-amino acids represent a pivotal class of building blocks.[1][2] By introducing a single additional carbon atom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Extra Carbon

In the landscape of medicinal chemistry and materials science, β-amino acids represent a pivotal class of building blocks.[1][2] By introducing a single additional carbon atom into the backbone compared to their proteinogenic α-amino acid counterparts, they unlock a world of novel structural and functional possibilities.[3][4] This seemingly minor homologation grants peptides enhanced stability against proteolytic degradation and the ability to form unique, stable secondary structures known as foldamers.[3][5][6] These properties make them invaluable for designing new therapeutics, bioactive ligands, and advanced biomaterials.[4]

Among the diverse array of available β-amino acids, those bearing aromatic side chains are particularly crucial for mediating protein-protein interactions. This guide provides a head-to-head comparison of two such residues: the well-established β-phenylalanine and its conformationally constrained analogue, β-(o-tolyl)alanine. We will dissect how a subtle modification—the addition of a single methyl group in the ortho position of the phenyl ring—imparts a profound and exploitable structural constraint, transforming a flexible side chain into a rigid conformational lock.

Part 1: The Conformational Landscape of Phenyl β-Amino Acid

β-phenylalanine is a cornerstone of peptidomimetic design. Its phenyl group provides a hydrophobic, aromatic surface capable of engaging in a variety of non-covalent interactions, including π-π stacking, cation-π, and CH-π interactions, which are critical for molecular recognition.[7]

Structural Flexibility: The defining characteristic of the phenyl group in this context is its rotational freedom. The single bond connecting the aromatic ring to the β-carbon (Cβ) of the amino acid backbone allows the ring to rotate. While this rotation is not entirely free due to steric hindrance with the backbone, multiple low-energy conformations are accessible. This flexibility allows the side chain to adapt its orientation to fit various binding pockets, but it can also come at an entropic cost upon binding.

The conformational space of a β-amino acid residue within a peptide is primarily defined by the torsion angles θ (N-Cα-Cβ-C=O) and ψ (Cα-Cβ-C=O-N). Theoretical and experimental studies, including NMR analysis, show that β-phenylalanine can populate various regions of the Ramachandran-like plot, influencing the local peptide conformation.[8][9][10]

Part 2: The o-Tolyl β-Amino Acid: A Steric Lock

The introduction of a methyl group at the ortho position of the phenyl ring creates β-(o-tolyl)alanine. This modification fundamentally alters the molecule's conformational dynamics.

The Causality of Steric Hindrance: The ortho-methyl group is positioned directly adjacent to the bond connecting the aromatic ring to the β-carbon. This proximity creates a significant steric clash with the substituents on the β-amino acid backbone. To alleviate this strain, the molecule is forced to adopt a conformation where the rotation around the Cβ-C(aryl) bond is severely restricted. This effectively "locks" the aromatic ring into a more defined, perpendicular orientation relative to the backbone.

This principle is a classic example of an A-value strain, where an axial-like substituent on a cyclohexane ring is disfavored. Here, the ortho-methyl group prevents the planar alignment of the ring with the backbone, a conformation that would otherwise be accessible to the unsubstituted phenyl group. Electron-withdrawing or donating groups at the meta or para positions primarily influence the electronic properties of the ring, but an ortho substituent introduces a powerful physical barrier.[11][12]

Visualizing the Constraint

The diagram below illustrates the steric clash that restricts the rotation in the o-tolyl variant compared to the phenyl analogue.

Caption: Steric hindrance in o-tolyl vs. phenyl β-amino acid.

Part 3: Head-to-Head Performance Comparison

The structural differences translate directly into distinct performance characteristics when these residues are incorporated into peptides.

FeaturePhenyl β-Amino Acido-Tolyl β-Amino AcidRationale & Implication
Rotational Freedom (Cβ-Caryl) HighHighly RestrictedThe ortho-methyl group acts as a steric rudder, locking the side chain conformation.
Conformational Entropy HighLowPre-organization of the o-tolyl side chain reduces the entropic penalty of binding to a target, potentially increasing affinity.
Secondary Structure Propensity Can support various turns and helices depending on sequence context.[13][14]Strongly predisposes the backbone to adopt a specific, well-defined turn or helical motif.The rigid side chain acts as a powerful nucleating element for folding, enforcing a more predictable secondary structure.
Binding Specificity Can adapt to different binding pockets (promiscuity).Requires a precisely shaped binding pocket (higher specificity).The locked conformation is ideal for targeting specific protein surfaces where shape complementarity is paramount.
Synthetic Accessibility Readily synthesized via multiple established routes (e.g., Rodionov, Arndt-Eistert).[15][16]Requires specific precursors (e.g., o-tolylacetaldehyde) but is accessible via similar synthetic routes.[17]While the starting material may be less common, the synthetic chemistry is well-established.

Part 4: Experimental Protocols for Structural Verification

To empirically validate these structural differences, a combination of spectroscopic and analytical techniques is essential. The protocols described below are designed as self-validating systems, where the expected outcome is directly linked to the hypothesis of conformational constraint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold-standard for determining the solution-state structure of molecules.[18] For comparing these two amino acids within a peptide, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly insightful. The NOE effect is distance-dependent (~1/r⁶), meaning it only detects protons that are close in space (< 5 Å). A restricted conformation in the o-tolyl variant will produce a distinct and reduced set of NOE cross-peaks between the aromatic ring protons and the peptide backbone protons compared to the more flexible phenyl variant.

Experimental Workflow Diagram:

G A Dissolve Peptide (1-5 mM in DMSO-d6 or H2O/D2O) B Acquire 2D 1H-1H NOESY Spectrum (Mixing time: 150-300 ms) A->B Sample Prep C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C Data Acquisition D Assign Resonances (Use TOCSY and COSY spectra for reference) C->D Processing E Analyze NOE Cross-peaks D->E Analysis F1 Phenyl Variant: Observe multiple cross-peaks between ring protons and backbone protons (e.g., Hα, Hβ, NH) E->F1 Expected Result 1 F2 o-Tolyl Variant: Observe a specific, limited set of cross-peaks (e.g., only to Hβ), confirming a locked conformation. E->F2 Expected Result 2

Caption: Workflow for comparative NMR analysis.

Step-by-Step Protocol (2D NOESY):

  • Sample Preparation: Dissolve the peptide containing the amino acid of interest to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., DMSO-d6 for solubility or a H2O/D2O mixture for biological relevance).

  • Instrument Setup: Tune and shim the NMR spectrometer. Use a standard NOESY pulse sequence.

  • Acquisition: Set the mixing time (τm) to a value appropriate for observing inter-proton NOEs, typically between 150 ms and 300 ms. Acquire the 2D data set.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the cross-peaks that correspond to interactions between the aromatic ring protons and the peptide backbone protons. For the phenyl variant, expect a broader range of contacts. For the o-tolyl variant, expect a highly restricted set of contacts, providing direct evidence of the locked conformation.[19][20]

X-Ray Crystallography

Expertise & Rationale: While NMR reveals the solution-state ensemble, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[21][22] Obtaining a crystal structure of a peptide containing the o-tolyl β-amino acid would provide definitive proof of the fixed orientation of the aryl ring and its precise influence on the backbone geometry.

Step-by-Step Protocol (Generalized):

  • Peptide Synthesis & Purification: Synthesize the target peptide using standard solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity using reverse-phase HPLC.

  • Crystallization Screening: Use commercially available sparse-matrix screens to explore a wide range of crystallization conditions (e.g., pH, precipitant, temperature) via sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Once initial hits are identified, optimize the conditions by finely varying the concentrations of the precipitant and buffer to obtain diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement or direct methods. Refine the atomic model to fit the electron density map. The final refined structure will reveal the precise dihedral angles of the side chain and backbone.[23]

Circular Dichroism (CD) Spectroscopy

Expertise & Rationale: CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[24][25] Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra. The hypothesis is that incorporating an o-tolyl residue will more strongly induce a specific secondary structure (e.g., a helix) compared to the phenyl analogue in the same sequence context. This would manifest as a more intense CD signal at the characteristic wavelengths (e.g., minima at ~208 and ~222 nm for an α-helix).

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 50-100 µM.

  • Instrument Setup: Calibrate the CD spectropolarimeter. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectrum from ~190 nm to 260 nm. Record a baseline spectrum of the buffer alone.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].

  • Comparative Analysis: Overlay the spectra for the phenyl- and o-tolyl-containing peptides. A significant increase in the magnitude of the CD signal for the o-tolyl variant would validate its role as a stronger structure-inducing element.[26]

Conclusion and Outlook

The comparison between phenyl and o-tolyl β-amino acids provides a compelling case study in rational molecular design. The addition of a simple ortho-methyl group serves as a potent conformational lock, transforming a flexible side chain into a rigid, pre-organized structural element. This constraint offers researchers and drug developers a powerful tool to:

  • Enforce Bioactive Conformations: By reducing conformational flexibility, the o-tolyl group can pre-organize a peptide into its receptor-bound conformation, potentially leading to significant gains in binding affinity and selectivity.

  • Nucleate Stable Folds: The steric rudder effect can be used to design foldamers with highly predictable and stable three-dimensional structures.

  • Improve Specificity: The fixed shape of the o-tolyl side chain demands a more precise fit within a biological target, which can be leveraged to improve drug specificity and reduce off-target effects.

As the demand for more sophisticated and potent peptide-based therapeutics grows, the strategic use of such conformationally constrained building blocks will be paramount in overcoming the traditional limitations of peptide drugs, such as poor stability and low oral bioavailability.

References

  • Journal of the American Chemical Society. (2008). Foldamer Organogels: A Circular Dichroism Study of Glucose-Mediated Dynamic Helicity Induction and Amplification.
  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • ACS Publications. (2007). Density Functional Theory Calculations and Vibrational Circular Dichroism of Aromatic Foldamers.
  • PMC. (2019). Assignment of Vibrational Circular Dichroism Cross‐Referenced Electronic Circular Dichroism Spectra of Flexible Foldamer Building Blocks.
  • Hilaris. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • PubMed. (2008). Foldamer organogels: a circular dichroism study of glucose-mediated dynamic helicity induction and amplification.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • site.unibo. (2013). SolidState Properties and Vibrational Circular Dichroism Spectroscopy in Solution of Hybrid Foldamers Stereoisomeric Mixtures.
  • N/A. (2015). X‑ray Crystallographic Structures of Oligomers of Peptides Derived from β2‑Microglobulin.
  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.
  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
  • Google Patents. (n.d.). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • University of Wisconsin–Madison. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides.
  • Journal of the American Chemical Society. (n.d.). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states.
  • MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
  • PMC. (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue.
  • Journal of the American Chemical Society. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences.
  • ResearchGate. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data.
  • N/A. (n.d.). peptide nmr.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Frontiers. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives.
  • Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
  • N/A. (n.d.). The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans.
  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins.
  • Biomolecular Chemistry. (2019). Solving New Proteins Structure with NMR Spectroscopy.
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • PubMed. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure.
  • Repository of the Academy's Library. (n.d.). A Convenient Synthesis of Some Phenyl‐Substituted Aliyclic β‐Amino Esters and β‐Lactams.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • PMC. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.